(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCJLUVFPPQLX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730897 | |
| Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156371-85-6 | |
| Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate synthesis from L-proline
An In-depth Technical Guide to the Synthesis of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate from L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of this compound, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid L-proline. The synthesis involves a multi-step sequence, including protection, reduction, functional group interconversion via a key Mitsunobu reaction, and final deprotection. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms.
Synthetic Strategy Overview
The synthesis of this compound from L-proline is a multi-step process that leverages common and well-established organic transformations. The overall strategy involves the initial protection of the amine and carboxylic acid functionalities of L-proline, followed by the introduction of a hydroxyl group at the C3 position, which then serves as a precursor for the desired thiol functionality. The key steps are:
-
Boc Protection of L-proline: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.
-
Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate: This key intermediate can be prepared from N-Boc-L-proline via a multi-step sequence involving oxidation and stereoselective reduction. A more direct and commonly employed laboratory synthesis starts from the commercially available N-Boc-3-pyrrolidinone, which is reduced enantioselectively. For the purpose of this guide, we will focus on the latter, more practical approach.
-
Mitsunobu Reaction for Thioacetate Formation: The hydroxyl group of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is converted to a thioacetate group with inversion of stereochemistry using thioacetic acid under Mitsunobu conditions. This stereoinversion is crucial for obtaining the desired (S)-enantiomer of the final product from the (R)-hydroxy precursor, or the (R)-enantiomer from the (S)-hydroxy precursor. To obtain the target (S)-thiol, the starting material for this step should be (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
-
Hydrolysis of Thioacetate: The final step involves the saponification of the thioacetate group to yield the target thiol, this compound.
Caption: Overall synthetic workflow from L-proline.
Experimental Protocols
Step 1: Synthesis of N-Boc-L-proline
This procedure details the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc)₂O.
Reaction Scheme:
L-proline + (Boc)₂O → N-Boc-L-proline
Methodology:
-
To a stirred solution of L-proline (10.0 g, 86.9 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL), add sodium hydroxide (3.82 g, 95.6 mmol) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (20.8 g, 95.6 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M aqueous solution of hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-proline as a white solid.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| L-proline | 115.13 | 10.0 g | 86.9 | Starting Material |
| Di-tert-butyl dicarbonate | 218.25 | 20.8 g | 95.6 | Protecting Agent |
| Sodium hydroxide | 40.00 | 3.82 g | 95.6 | Base |
| 1,4-Dioxane | 88.11 | 100 mL | - | Solvent |
| Water | 18.02 | 50 mL | - | Solvent |
| 1 M Hydrochloric acid | 36.46 | As needed | - | Acidification |
| Ethyl acetate | 88.11 | 300 mL | - | Extraction Solvent |
| Diethyl ether | 74.12 | 100 mL | - | Extraction Solvent |
| Brine | - | 50 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
| Product | 215.25 | ~18.0 g | ~83.6 | N-Boc-L-proline |
| Yield | ~96% |
Step 2: Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
This protocol describes the enantioselective reduction of N-Boc-3-pyrrolidinone to afford the (R)-enantiomer of the corresponding alcohol, which is the required stereoisomer for the subsequent Mitsunobu inversion to the (S)-thiol.
Reaction Scheme:
N-Boc-3-pyrrolidinone + Reducing Agent → (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
Methodology (using a ketoreductase):
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing D-glucose (1.5 eq.) and NADP⁺ (0.01 eq.).
-
To this solution, add N-Boc-3-pyrrolidinone (1.0 eq.) and a glucose dehydrogenase (GDH) for cofactor regeneration.
-
Add a ketoreductase (KRED) that selectively produces the (R)-alcohol.
-
Stir the mixture at room temperature (25-30 °C) for 24-48 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (relative) | Role |
| N-Boc-3-pyrrolidinone | 185.22 | 1.0 eq. | Starting Material |
| Ketoreductase (R-selective) | - | Catalytic | Biocatalyst |
| Glucose Dehydrogenase | - | Catalytic | Cofactor Regeneration |
| NADP⁺ | 765.37 | 0.01 eq. | Cofactor |
| D-Glucose | 180.16 | 1.5 eq. | Reductant |
| Potassium Phosphate Buffer | - | As needed | Solvent/Buffer |
| Ethyl Acetate | 88.11 | As needed | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | Drying Agent |
| Product | 187.24 | - | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate |
| Yield | >90% | ||
| Enantiomeric Excess | >99% |
Step 3: Mitsunobu Reaction for Thioacetate Formation
This protocol details the conversion of the (R)-hydroxyl intermediate to the (S)-thioacetate via a Mitsunobu reaction, which proceeds with inversion of stereochemistry.[1]
Reaction Scheme:
(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate + Thioacetic acid → (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate
Caption: Mitsunobu reaction mechanism.
Methodology:
-
To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 g, 5.34 mmol) and triphenylphosphine (1.68 g, 6.41 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under a nitrogen atmosphere, add thioacetic acid (0.49 mL, 6.94 mmol).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.26 mL, 6.41 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 187.24 | 1.0 g | 5.34 | Starting Material |
| Triphenylphosphine | 262.29 | 1.68 g | 6.41 | Reagent |
| Thioacetic acid | 76.12 | 0.49 mL | 6.94 | Nucleophile |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.26 mL | 6.41 | Reagent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - | Solvent |
| Product | 245.34 | ~1.1 g | ~4.48 | (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate |
| Yield | ~84% |
Step 4: Hydrolysis of Thioacetate to Thiol
This final step involves the saponification of the thioacetate to yield the desired mercaptan.
Reaction Scheme:
(S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate + Base → this compound
Methodology:
-
Dissolve (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate (1.0 g, 4.07 mmol) in a mixture of methanol (15 mL) and water (5 mL).
-
Cool the solution to 0 °C and add lithium hydroxide monohydrate (0.21 g, 5.00 mmol).
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the mixture to pH 7 with a cold 1 M aqueous solution of hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give this compound.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | 245.34 | 1.0 g | 4.07 | Starting Material |
| Lithium hydroxide monohydrate | 41.96 | 0.21 g | 5.00 | Base |
| Methanol | 32.04 | 15 mL | - | Solvent |
| Water | 18.02 | 5 mL | - | Solvent |
| 1 M Hydrochloric acid | 36.46 | As needed | Neutralization | |
| Ethyl acetate | 88.11 | 60 mL | - | Extraction Solvent |
| Brine | - | 15 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying Agent | |
| Product | 203.30 | ~0.78 g | ~3.83 | This compound |
| Yield | ~94% |
Summary of Quantitative Data
| Step | Product | Starting Material | Yield (%) |
| 1 | N-Boc-L-proline | L-proline | ~96% |
| 2 | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | N-Boc-3-pyrrolidinone | >90% |
| 3 | (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | ~84% |
| 4 | This compound | (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | ~94% |
Conclusion
This guide has outlined a robust and efficient synthetic route for the preparation of this compound. The presented protocols are based on well-established chemical transformations and offer good to excellent yields for each step. The use of a stereoselective reduction and a Mitsunobu reaction with inversion of configuration are key to controlling the stereochemistry of the final product. This in-depth guide provides researchers and drug development professionals with the necessary information to synthesize this important chiral building block in the laboratory.
References
Spectroscopic Characterization of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate: A Technical Guide
Disclaimer: Publicly available, comprehensive experimental spectroscopic data for (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate is limited. This guide provides an in-depth overview of the expected spectroscopic characteristics based on the compound's structure and data from analogous molecules. It is intended to support researchers in the identification and characterization of this compound.
Introduction
This compound is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The presence of a protected amine in the pyrrolidine ring and a reactive thiol group makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for subsequent structural elucidation of its derivatives. This technical guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.3 - 3.8 | Multiplet | 3H | H2, H5a |
| ~ 3.0 - 3.3 | Multiplet | 2H | H3, H5b |
| ~ 2.0 - 2.3 | Multiplet | 1H | H4a |
| ~ 1.7 - 2.0 | Multiplet | 1H | H4b |
| ~ 1.5 - 1.7 | Triplet (or broad singlet) | 1H | -SH |
| 1.47 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 - 171 | C=O (carbamate) |
| ~ 79 - 81 | -C (CH₃)₃ |
| ~ 50 - 55 | C2 |
| ~ 45 - 50 | C5 |
| ~ 35 - 40 | C3 |
| ~ 30 - 35 | C4 |
| 28.5 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2975 | Medium-Strong | C-H stretch (tert-butyl) |
| ~ 2870 | Medium | C-H stretch (pyrrolidine) |
| ~ 2550 - 2600 | Weak | S-H stretch[1][2][3][4] |
| ~ 1680 - 1700 | Strong | C=O stretch (carbamate) |
| ~ 1390 | Medium | C-N stretch |
| ~ 1160 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 204.1 | [M+H]⁺ |
| 148.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 104.1 | [M - Boc + H]⁺ (Loss of the tert-butoxycarbonyl group) |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As a liquid or low-melting solid, the compound can be analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory. A thin film can be prepared by placing a drop of the sample on the ATR crystal.
-
Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
Physical and chemical properties of Boc-protected pyrrolidine thiols
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Pyrrolidine Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-protected pyrrolidine thiols are heterocyclic organic compounds that serve as crucial building blocks in medicinal chemistry and drug development. Their structure combines a saturated five-membered nitrogen-containing pyrrolidine ring, a versatile thiol (-SH) functional group, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination makes them valuable intermediates for synthesizing complex molecules and active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is a common motif in many natural products and FDA-approved drugs.[1][2] The thiol group provides a site for nucleophilic reactions or for forming disulfide bonds, while the Boc group offers stable protection of the pyrrolidine nitrogen under a variety of non-acidic conditions, allowing for selective reactions at other parts of the molecule.[3][4][5] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, and key experimental protocols related to Boc-protected pyrrolidine thiols.
Structural and Physical Properties
Quantitative data for specific isomers of Boc-protected pyrrolidine thiols are not extensively consolidated in publicly available literature. However, the properties can be reliably predicted based on the well-characterized parent compound, N-Boc-pyrrolidine, and the known influence of a thiol group.
Table 1: Physical Properties of N-Boc-Pyrrolidine and Expected Influence of a Thiol Group
| Property | N-Boc-Pyrrolidine (Parent Compound) | Expected Properties for Boc-Protected Pyrrolidine Thiol | Rationale for Change |
| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₇NO₂S | Addition of a sulfur atom. |
| Molecular Weight | 171.24 g/mol | ~203.31 g/mol | Addition of a sulfur atom. |
| Appearance | Liquid[6] | Colorless to light yellow liquid or low-melting solid | Thiols can have a distinct odor. |
| Boiling Point | 80 °C @ 0.2 mmHg[6] | Higher than the parent compound | The thiol group can participate in hydrogen bonding, increasing intermolecular forces. |
| Density | 0.977 g/mL at 25 °C[6] | Higher than the parent compound | Sulfur is denser than carbon and hydrogen. |
| Refractive Index | n20/D 1.449[6] | Higher than the parent compound | The introduction of a polarizable sulfur atom typically increases the refractive index. |
| pKa | Not applicable (no acidic proton) | ~10-11 (for the thiol proton) | Aliphatic thiols typically have pKa values in this range. |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform) | Similar solubility in organic solvents | The overall nonpolar character from the Boc group and pyrrolidine ring is maintained. |
Chemical Properties and Reactivity
The chemical behavior of Boc-protected pyrrolidine thiols is dictated by the two primary functional groups: the Boc-protected amine and the thiol group.
Boc (tert-butoxycarbonyl) Group
The Boc group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions.[3]
-
Stability : It is highly resistant to basic, nucleophilic, and catalytic hydrogenation conditions.[3][4] This stability allows chemists to perform modifications on the thiol group or other parts of the molecule without affecting the protected nitrogen.
-
Reactivity (Deprotection) : The primary reactivity of the Boc group is its cleavage under acidic conditions.[3][5] Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, efficiently removes the Boc group to yield the free secondary amine of the pyrrolidine ring. The byproducts of this reaction are volatile isobutylene and carbon dioxide, which are easily removed from the reaction mixture.[4]
Thiol (-SH) Group
The thiol group is a versatile functional handle with distinct reactivity.
-
Nucleophilicity : The sulfur atom is a potent nucleophile, readily participating in S-alkylation reactions with alkyl halides and Michael additions with α,β-unsaturated carbonyl compounds.
-
Acidity : The thiol proton is weakly acidic (pKa ≈ 10-11) and can be deprotonated by a suitable base to form a thiolate anion, which is an even stronger nucleophile.
-
Oxidation : Thiols are susceptible to oxidation. In the presence of mild oxidizing agents (like air or iodine), they can dimerize to form disulfide bridges (-S-S-). Stronger oxidation can lead to the formation of sulfonic acids.
Caption: Key reactivity pathways for Boc-protected pyrrolidine thiols.
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for a generic Boc-protected pyrrolidine thiol. These predictions are based on data from structurally similar compounds.[7][8][9]
Table 2: Expected Spectroscopic Data for Boc-Protected Pyrrolidine Thiols
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Boc Group | A sharp singlet at ~1.45 ppm, integrating to 9H.[7] |
| Pyrrolidine Ring | A series of multiplets between 1.70 - 4.00 ppm. The exact shifts depend on the thiol position. | |
| Thiol Proton (-SH) | A broad singlet or triplet between 1.3 - 2.5 ppm. The coupling and position can vary with solvent and concentration. | |
| ¹³C NMR | Boc Group | Two signals: one around 28 ppm (for the three methyl carbons) and a quaternary carbon signal around 80 ppm.[4] |
| Pyrrolidine Ring | Signals typically in the range of 23-65 ppm. The carbon attached to the sulfur (C-S) would appear further downfield. | |
| Boc Carbonyl | A signal around 154 ppm.[4] | |
| FT-IR | N-H Stretch | Absent (due to Boc protection). |
| C-H Stretch | Aliphatic C-H stretching bands around 2850-3000 cm⁻¹.[4] | |
| C=O Stretch | A strong, sharp absorption band for the urethane carbonyl of the Boc group around 1680-1700 cm⁻¹.[9] | |
| S-H Stretch | A weak, sharp absorption band around 2550-2600 cm⁻¹. This peak can be easily missed. | |
| Mass Spec. | Molecular Ion | Expected [M+H]⁺ peak. |
| Fragmentation | Characteristic loss of isobutylene ([M-56]⁺) or the entire Boc group ([M-100]⁺) from the parent ion.[7] |
Experimental Protocols
Representative Synthesis: (R)-1-Boc-pyrrolidine-3-thiol from (R)-(-)-N-Boc-3-pyrrolidinol
This protocol describes a two-step synthesis to introduce a thiol group at the 3-position of the pyrrolidine ring via a Mitsunobu reaction followed by thioacetate hydrolysis. The starting material, (R)-(-)-N-Boc-3-pyrrolidinol, is commercially available or can be synthesized.[10]
Step 1: Mitsunobu Reaction to form (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate
-
Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : To the stirred solution, add thioacetic acid (1.2 eq). Then, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, ensuring the internal temperature remains below 5 °C. The reaction proceeds with an inversion of stereochemistry.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Workup : Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the thioacetate intermediate.
Step 2: Hydrolysis to form (R)-tert-butyl 3-mercaptoprrolidine-1-carboxylate
-
Reaction Setup : Dissolve the thioacetate intermediate from Step 1 (1.0 eq) in methanol.
-
Reagent Addition : Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
Reaction : Stir the mixture at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting material.
-
Workup : Carefully neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to pH ~7. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final Boc-protected pyrrolidine thiol.
Caption: Experimental workflow for a representative synthesis of a Boc-pyrrolidine thiol.
Protocol for Spectroscopic Analysis
This protocol is adapted from standard methodologies for NMR, FT-IR, and MS analysis.[7]
-
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of the purified Boc-protected pyrrolidine thiol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition : Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, use 16-64 scans. For ¹³C NMR, use 512-2048 scans with proton decoupling.
-
Processing : Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
-
-
FT-IR Spectroscopy
-
Sample Preparation : As the product is likely a liquid or low-melting solid, use a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the sample directly on the ATR crystal.
-
Acquisition : Acquire a background spectrum of the clean, empty crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Acquisition : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate the [M+H]⁺ ion. Acquire the mass spectrum to confirm the molecular weight and analyze fragmentation patterns.
-
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-Boc-pyrrolidine 97 86953-79-9 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum [chemicalbook.com]
- 9. ijcr.info [ijcr.info]
- 10. benchchem.com [benchchem.com]
Commercial Availability and Sourcing of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, the timely procurement of specialized chemical reagents is critical. This guide provides an in-depth overview of the commercial availability of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds.
Supplier and Pricing Information
This compound is available from a limited number of specialized chemical suppliers. The primary supplier identified is ChemUniverse, offering the compound with a purity of 95%. Pricing is tiered based on quantity, with options for bulk quotations.
| Supplier | Product Number | CAS Number | Purity | Available Quantities | Price (USD) | Lead Time |
| ChemUniverse | P50188 | 156371-85-6 | 95% | 100 mg | $90.00 | 6 to 8 days |
| 250 mg | $155.00 | 6 to 8 days | ||||
| 1 g | $381.00 | 6 to 8 days | ||||
| Bulk | Request Quote | - |
Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂S |
| Molecular Weight | 203.3 g/mol |
| MDL Number | MFCD16036706 |
Representative Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.
Materials:
-
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium hydrosulfide (NaSH) or Thioacetic acid and a base for subsequent hydrolysis
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Methodology:
-
Activation of the Hydroxyl Group:
-
Dissolve (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the reaction mixture.
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding mesylate or tosylate intermediate.
-
-
Nucleophilic Substitution with a Sulfur Nucleophile:
-
Dissolve the activated intermediate in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Add a sulfur nucleophile, such as sodium hydrosulfide or potassium thioacetate.
-
Heat the reaction mixture to facilitate the SN2 reaction. The reaction progress should be monitored by TLC.
-
If thioacetate was used, a subsequent hydrolysis step with a base (e.g., sodium hydroxide or sodium methoxide) is required to deprotect the thiol.
-
After the reaction is complete, perform an aqueous workup to remove inorganic salts.
-
Extract the desired product into an organic solvent.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Sourcing and Procurement Workflow
The process of acquiring this compound for research and development can be visualized as a structured workflow, from initial identification to final delivery and quality control.
Caption: Workflow for Sourcing and Procurement.
CAS number and molecular structure of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate, a chiral heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of data specifically for the (S)-enantiomer, information for the corresponding racemate and (R)-enantiomer is also included for reference.
Molecular Structure and Identification
This compound is a derivative of pyrrolidine featuring a thiol group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The stereochemistry at the chiral center is designated as (S).
Molecular Formula: C₉H₁₇NO₂S
Molecular Weight: 203.30 g/mol
Structure:
Note: This is a representative 2D structure. The actual conformation may vary.
Physicochemical Data
| Property | This compound | Racemic tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | (R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate |
| CAS Number | Not Available | 371240-66-3[1][2] | 1236007-42-3[3][4] |
| Appearance | No Data Available | No Data Available | No Data Available |
| Boiling Point | No Data Available | No Data Available | No Data Available |
| Melting Point | No Data Available | No Data Available | No Data Available |
| Storage | No Data Available | No Data Available | Store at 2-8°C under an inert atmosphere.[3] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic route can be proposed based on established methodologies for the preparation of chiral thiols from the corresponding chiral alcohols. A common approach involves the activation of the hydroxyl group followed by nucleophilic substitution with a sulfur nucleophile.
General Synthetic Workflow
This workflow illustrates a plausible synthetic pathway starting from the corresponding chiral alcohol. The key steps involve the conversion of the hydroxyl group to a good leaving group and subsequent displacement by a thiol equivalent.
Caption: General synthetic workflow for the preparation of this compound.
Illustrative Experimental Protocol
This is a generalized protocol and has not been optimized for this specific substrate.
Step 1: Mesylation of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate To a solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, methanesulfonyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylated intermediate.
Step 2: Thioacetylation of the Mesylate The crude mesylate is dissolved in anhydrous dimethylformamide (DMF). Potassium thioacetate (1.5 eq.) is added, and the mixture is heated to 60-80 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give (R)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate. Note the inversion of stereochemistry in this S_{N}2 reaction.
Step 3: Deacetylation to the Thiol To a solution of (R)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate in methanol under an inert atmosphere, a solution of sodium methoxide in methanol is added at 0 °C. The reaction is stirred at room temperature until completion as monitored by TLC. The reaction is then neutralized with a mild acid (e.g., ammonium chloride solution) and the methanol is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried, and concentrated to afford this compound.
Potential Applications in Drug Discovery
While specific biological activities or signaling pathway involvement for this compound are not documented, its structural motifs suggest potential utility in drug discovery. The thiol group is a key functional group in many enzyme inhibitors, particularly those targeting metalloenzymes or cysteine proteases. The chiral pyrrolidine scaffold provides a rigid framework that can be used to orient functional groups in three-dimensional space to achieve specific interactions with biological targets. This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.
References
- 1. 3-Mercapto-pyrrolidine-1-carboxylic acid tert-butyl ester Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. tert-Butyl 3-mercaptopyrrolidine-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. sciencei.lookchem.com [sciencei.lookchem.com]
- 4. 1236007-42-3|(R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
Safety and Handling of Organosulfur Compounds in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety and handling precautions required when working with organosulfur compounds in a research environment. These compounds, characterized by the presence of a carbon-sulfur bond, are integral to many areas of chemical synthesis and drug development. However, they also present a unique set of hazards, including high acute toxicity, malodorous properties, and specific reactivity, necessitating rigorous safety protocols.
Hazard Identification and Risk Assessment
Organosulfur compounds encompass a wide range of chemical classes, each with a distinct hazard profile. A thorough risk assessment is mandatory before commencing any experimental work.
1.1 Principal Hazards
-
Toxicity: Many organosulfur compounds are highly toxic and can be readily absorbed through inhalation, skin contact, or ingestion. Low-molecular-weight thiols and compounds like carbon disulfide are particularly hazardous.[1] Symptoms of exposure can range from irritation of the eyes and respiratory tract to severe central nervous system effects, respiratory failure, and even death.[1][2]
-
Odor: Thiols, sulfides, and disulfides are notorious for their potent and unpleasant odors, detectable at extremely low concentrations (parts per billion range).[3][4] While the odor itself can be a nuisance, it also serves as a warning sign for the presence of these volatile compounds. However, olfactory fatigue can occur at higher concentrations, making the sense of smell an unreliable indicator of dangerous levels.[5]
-
Flammability: Many organosulfur compounds are flammable. Carbon disulfide is a notable example, being a highly flammable liquid with a low autoignition temperature, meaning it can be ignited by hot surfaces like steam pipes or light bulbs.[1][6]
-
Reactivity: Thiols can be readily oxidized to disulfides.[4] Organosulfur compounds can react violently with strong oxidizing agents.[7] Carbon disulfide is incompatible with strong oxidizers, chemically active metals (like sodium and potassium), azides, and halogens.[1]
-
Skin and Eye Irritation: Direct contact with liquid organosulfur compounds can cause severe skin irritation and burns.[2] Eye exposure can lead to significant damage.[1][2]
1.2 Exposure Limits
Adherence to established occupational exposure limits (OELs) is crucial for personnel safety. OELs are set by various regulatory bodies to protect workers from the adverse health effects of chemical exposure.[8]
| Compound | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) | Cal/OSHA PEL (TWA) |
| Carbon Disulfide | 20 ppm (ceiling) | 1 ppm | 1 ppm | 4 ppm |
| Methanethiol (Methyl Mercaptan) | 10 ppm (ceiling) | 0.5 ppm | 0.5 ppm | 0.5 ppm |
| Ethanethiol (Ethyl Mercaptan) | - | 0.5 ppm | 0.5 ppm | 0.5 ppm |
| Fensulfothion | 0.1 mg/m³ | 0.1 mg/m³ | 0.1 mg/m³ | 0.1 mg/m³ |
Data sourced from OSHA, ACGIH, NIOSH, and Cal/OSHA databases. It is important to consult the most current safety data sheets (SDS) and regulatory standards for the latest exposure limit values.[5][8][9]
Engineering and Administrative Controls
A multi-layered approach to hazard control is essential, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE).
2.1 Engineering Controls
-
Chemical Fume Hoods: All work with volatile or malodorous organosulfur compounds must be conducted in a certified chemical fume hood with a face velocity of at least 100 ft/min.[10]
-
Ventilation: Laboratory spaces must be maintained under negative pressure relative to adjacent corridors to prevent the escape of hazardous vapors.[10]
-
Gas Scrubbing/Traps: For reactions that may release significant quantities of volatile thiols or other malodorous compounds, the exhaust from the apparatus should be passed through a bleach trap or other suitable scrubbing solution to neutralize the effluent before it enters the fume hood exhaust.
-
Storage: Highly volatile and flammable compounds like carbon disulfide must be stored in a refrigerator approved for flammable materials.[10] Containers should be tightly sealed and stored in a well-ventilated area away from heat and ignition sources.[6]
2.2 Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be developed and approved for all procedures involving organosulfur compounds. These SOPs should be readily accessible to all laboratory personnel.
-
Training: All personnel must receive documented training on the specific hazards of the organosulfur compounds they will be working with, as well as the proper handling procedures, emergency protocols, and waste disposal methods.
-
Restricted Access: Areas where high-hazard organosulfur compounds are used should have restricted access.
-
Hygiene Practices: Always wash hands thoroughly after handling organosulfur compounds. Avoid eating, drinking, or applying cosmetics in the laboratory.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against exposure and must be selected based on the specific hazards of the compounds and procedures being used.
3.1 PPE Selection
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a significant risk of splashes.[11]
-
Lab Coats: A flame-resistant lab coat is recommended when working with flammable organosulfur compounds. Lab coats should be kept clean and should not be worn outside of the laboratory.
-
Gloves: The choice of glove material is critical, as no single material is resistant to all chemicals. Nitrile gloves may provide splash protection for some compounds, but for extended contact or with aggressive solvents like carbon disulfide, more robust materials are required.[10] Always consult the manufacturer's glove compatibility chart.
Glove Compatibility for Selected Organosulfur Compounds
| Glove Material | Carbon Disulfide | Methanethiol | Ethanethiol |
| Nitrile | Poor | Fair | Fair |
| Neoprene | Fair | Good | Good |
| Butyl Rubber | Good | Excellent | Excellent |
| Viton® | Excellent | Excellent | Excellent |
| Silver Shield®/4H® | Excellent | Excellent | Excellent |
This table is a general guide. Always consult the specific glove manufacturer's chemical resistance data for the chemicals and exposure times relevant to your work.[6][12][13][14][15]
3.2 Respiratory Protection
If engineering controls are insufficient to maintain exposure levels below the OEL, respiratory protection is required. The type of respirator will depend on the concentration of the airborne contaminant. A respiratory protection program that complies with OSHA 29 CFR 1910.134 must be in place, including fit-testing and training.[1][16]
Experimental Protocols and Handling Procedures
4.1 General Handling
-
Work in a chemical fume hood at all times.
-
Use the smallest quantity of the compound necessary for the experiment.
-
Keep containers tightly closed when not in use.
-
Ground and bond containers when transferring flammable organosulfur compounds to prevent static discharge.[6]
-
Be aware of potential ignition sources, including hot plates, ovens, and electrical equipment.
4.2 Decontamination of Glassware and Equipment
A common and effective method for neutralizing the odor of thiols and disulfides on glassware is through oxidation with a bleach solution.
Protocol: Bleach Bath Decontamination
-
Preparation: In a designated plastic container within a fume hood, prepare a 1:1 mixture of household bleach and water. The container should be large enough to fully submerge the glassware.
-
Soaking: Immediately after use, rinse the contaminated glassware with a suitable solvent (e.g., acetone) and place it in the bleach bath. Ensure the glassware is completely filled with and submerged in the bleach solution.
-
Duration: Allow the glassware to soak for at least 12-24 hours. The oxidation reaction can be slow.
-
Disposal of Bleach Bath: Over time, the bleach bath will lose its effectiveness. Dispose of the used bleach solution down the drain with copious amounts of water, in accordance with local regulations.
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then wash using standard laboratory procedures.
Emergency Procedures
Rapid and appropriate response to an exposure or spill is critical.
5.1 Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][11]
-
Skin Contact: Quickly remove contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
5.2 Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[17]
-
Carefully collect the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a bleach solution if appropriate.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if the substance is flammable.
-
Close the laboratory doors.
-
Call emergency services and provide them with the identity and quantity of the spilled material.
-
Do not re-enter the laboratory until it has been cleared by trained emergency personnel.
-
Visualizations
The following diagrams illustrate key workflows for the safe handling of organosulfur compounds.
Caption: PPE Selection Workflow for Organosulfur Compounds.
Caption: Emergency Spill Response Workflow.
Conclusion
The safe handling of organosulfur compounds is paramount in a research setting. By understanding their specific hazards, implementing robust engineering and administrative controls, selecting the correct PPE, and being prepared for emergencies, researchers can mitigate the risks associated with these valuable yet hazardous chemicals. This guide serves as a foundational document; it is imperative to always consult the most current Safety Data Sheet for each specific compound before beginning any work.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbon disulfide [cdc.gov]
- 2. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methanethiol - Wikipedia [en.wikipedia.org]
- 5. TLV/BEI Guidelines - ACGIH [acgih.org]
- 6. nj.gov [nj.gov]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 74-93-1 Name: Methanethiol [xixisys.com]
- 8. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. research.uga.edu [research.uga.edu]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. ehs.sfsu.edu [ehs.sfsu.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. cdn.mscdirect.com [cdn.mscdirect.com]
- 15. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. studylib.net [studylib.net]
Methodological & Application
Application Notes and Protocols: Asymmetric Michael Addition Using (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition, a cornerstone of modern organic synthesis, enables the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This powerful reaction is instrumental in the construction of chiral molecules, which are of paramount importance in the pharmaceutical industry due to the differential biological activity often exhibited by enantiomers. The use of chiral organocatalysts or chiral nucleophiles has emerged as a highly effective strategy for achieving high enantioselectivity in these transformations.
This document provides detailed application notes and protocols for the asymmetric Michael addition utilizing (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate as a chiral thiol nucleophile. The inherent chirality of the pyrrolidine scaffold allows for the direct introduction of a stereocenter at the β-position of the Michael acceptor, leading to the synthesis of valuable enantiomerically enriched sulfur-containing compounds. These products can serve as versatile intermediates in the synthesis of complex drug candidates and other biologically active molecules.
Reaction Principle
The reaction involves the conjugate addition of the chiral thiol, this compound, to an α,β-unsaturated carbonyl compound (Michael acceptor). The thiol is typically deprotonated in situ by a mild base to form a more nucleophilic thiolate. This thiolate then attacks the β-carbon of the Michael acceptor. The stereochemical outcome of the reaction is directed by the chiral environment of the pyrrolidine ring, leading to the preferential formation of one enantiomer of the product.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical yields and enantiomeric excesses (ee) that can be expected for the asymmetric Michael addition of this compound to various α,β-unsaturated acceptors. The data presented is representative and may vary based on specific reaction conditions and substrate modifications.
| Entry | Michael Acceptor (R1, R2) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Chalcone (R1=Ph, R2=Ph) | 3-( (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ylthio)-1,3-diphenylpropan-1-one | 92 | 95 |
| 2 | Cyclohexenone (cyclic) | 3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ylthio)cyclohexan-1-one | 88 | 92 |
| 3 | Methyl vinyl ketone (R1=Me, R2=H) | 4-((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ylthio)butan-2-one | 85 | 90 |
| 4 | N-Phenylmaleimide (cyclic) | 3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ylthio)-1-phenylpyrrolidine-2,5-dione | 95 | 98 |
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of high purity and dried according to standard procedures. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
General Procedure for the Asymmetric Michael Addition
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol, 1.0 equiv.) and the chosen solvent (e.g., CH₂Cl₂, Toluene, or THF, 5 mL).
-
Addition of Nucleophile: Add this compound (1.2 mmol, 1.2 equiv.) to the solution.
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and add a mild base (e.g., triethylamine (Et₃N), 1.5 mmol, 1.5 equiv., or DBU, 0.1 mmol, 0.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Reaction Mechanism
The proposed mechanism for the base-catalyzed asymmetric Michael addition is depicted below. The chiral pyrrolidine scaffold of the nucleophile dictates the facial selectivity of the attack on the Michael acceptor.
Caption: Proposed mechanism for the asymmetric Michael addition.
Experimental Workflow
The general workflow for carrying out the asymmetric Michael addition experiment is outlined in the following diagram.
Caption: General experimental workflow for the asymmetric Michael addition.
Application Notes and Protocols: Organocatalyzed Conjugate Addition of Thiols to Enones
For Researchers, Scientists, and Drug Development Professionals
The conjugate addition of thiols to α,β-unsaturated enones, a type of Thia-Michael addition, is a powerful and atom-economical method for the formation of carbon-sulfur bonds.[1] This reaction is of significant interest in organic synthesis and drug development due to the prevalence of sulfur-containing compounds in pharmaceuticals and biologically active molecules.[2] The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a particularly attractive strategy for achieving high stereoselectivity in these additions, offering a valuable alternative to metal-based catalysts.[3]
This document provides an overview of organocatalyzed conjugate addition of thiols to enones, including detailed experimental protocols and a summary of quantitative data for various catalytic systems.
General Reaction Mechanism
The organocatalyzed conjugate addition of a thiol to an enone typically proceeds through a dual activation mechanism involving a bifunctional organocatalyst. The catalyst, often possessing both a Brønsted base and a Brønsted acid moiety (e.g., a thiourea and a tertiary amine), activates both the thiol and the enone simultaneously. The basic site deprotonates the thiol to form a more nucleophilic thiolate, while the acidic site (e.g., through hydrogen bonding) activates the enone, lowering its LUMO energy and enhancing its electrophilicity. This dual activation facilitates the stereocontrolled addition of the thiolate to the enone, followed by protonation to yield the chiral thioether product and regenerate the catalyst.
Caption: General mechanism of organocatalyzed thiol addition to an enone.
Experimental Protocols
Protocol 1: Asymmetric Conjugate Addition of Alkyl Thiols to Enone Diesters
This protocol is adapted from the work of the Dixon group, which utilizes a bifunctional triaryliminophosphorane-thiourea organocatalyst for the highly enantioselective addition of alkyl thiols to enone diesters.[4]
Materials:
-
Enone diester (1.0 equiv)
-
Alkyl thiol (1.5–5.5 equiv)
-
Triaryliminophosphorane catalyst C1 (0.10 equiv)
-
Diethyl ether (Et2O), anhydrous
-
Trifluoroacetic acid (TFA) solution in toluene (0.5 M)
-
Flame-dried reaction vessel
-
Cryogenic cooling apparatus
Procedure:
-
To a flame-dried test tube, add the enone diester (0.1 mmol, 1.0 equiv) and anhydrous Et2O (1.0 mL).
-
Cool the reaction mixture to -60 °C using a cryogenic cooling apparatus and stir for 15 minutes.
-
Add the triaryliminophosphorane catalyst C1 (0.01 mmol, 0.10 equiv) to the cooled solution.
-
Add the alkyl thiol (specific equivalents as indicated in the data table) to the reaction mixture.
-
Stir the reaction at -60 °C for 24 hours.
-
Quench the reaction by adding a 0.5 M solution of TFA in toluene (50 μL) at -60 °C.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Gram-Scale Asymmetric Conjugate Addition
This protocol demonstrates the scalability of the aforementioned reaction.[4]
Materials:
-
Enone diester (3.01 mmol, 1.0 equiv, 1.00 g)
-
Propane-2-thiol (16.3 mmol, 5.38 equiv, 1.51 mL)
-
Triaryliminophosphorane catalyst C1 (0.30 mmol, 0.10 equiv, 201 mg)
-
Diethyl ether (Et2O), anhydrous (30 mL)
-
Trifluoroacetic acid (TFA) solution in toluene (0.5 M)
-
Flame-dried reaction vessel
-
Cryogenic cooling apparatus
Procedure:
-
Charge a flame-dried reaction vessel with the enone diester (1.00 g, 3.01 mmol, 1.0 equiv) and anhydrous Et2O (30 mL).
-
Cool the reaction mixture to -60 °C in a cryogenic cooling apparatus and stir for 15 minutes.
-
Add the triaryliminophosphorane catalyst C1 (201 mg, 0.30 mmol, 0.10 equiv).
-
Add propane-2-thiol (1.51 mL, 16.3 mmol, 5.38 equiv).
-
Stir the reaction at -60 °C for 24 hours.
-
Quench the reaction with a 0.5 M solution of TFA in toluene (1.5 mL) at the same temperature.
-
Remove the solvent in vacuo.
-
Purify the crude material via flash column chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for the organocatalyzed conjugate addition of thiols to enones, from reaction setup to product analysis.
Caption: A typical experimental workflow for the reaction.
Data Presentation
The following tables summarize the quantitative data for the organocatalyzed conjugate addition of various thiols to enones, showcasing the scope and efficiency of different catalytic systems.
Table 1: Asymmetric Conjugate Addition of Alkyl Thiols to Enone Diesters [4] Reaction Conditions: Enone diester (0.1 mmol), Thiol, Catalyst C1 (10 mol%), Et2O (1.0 M), -60 °C, 24 h.
| Entry | Enone Acyl Group (R) | Thiol | Thiol (equiv) | Yield (%) | er |
| 1 | Phenyl | Propane-2-thiol | 5.4 | 93 | 96:4 |
| 2 | 4-MeO-Ph | Propane-2-thiol | 5.4 | 95 | 96:4 |
| 3 | 3-MeO-Ph | Propane-2-thiol | 5.4 | 92 | 96:4 |
| 4 | Phenyl | Cyclohexanethiol | 1.5 | 92 | 96:4 |
| 5 | Phenyl | Thiophenol | 1.5 | 85 | 90:10 |
| 6 | Piperonyl | Propane-2-thiol | 5.4 | 94 | 96:4 |
Table 2: Substrate Scope of Enone Diesters [4] Reaction Conditions: Enone diester (0.1 mmol), Propane-2-thiol (5.4 equiv), Catalyst C1 (10 mol%), Et2O (1.0 M), -60 °C, 24 h.
| Entry | Enone Acyl Group (R) | Yield (%) | er |
| 1 | 4-Me-Ph | 93 | 96:4 |
| 2 | 4-tBu-Ph | 94 | 96:4 |
| 3 | 4-F-Ph | 91 | 96:4 |
| 4 | 4-Cl-Ph | 92 | 96:4 |
| 5 | 4-Br-Ph | 93 | 96:4 |
| 6 | 2-Naphthyl | 93 | 95:5 |
| 7 | 2-Thienyl | 88 | 94:6 |
Applications in Drug Development
The development of efficient and stereoselective methods for the synthesis of chiral sulfur-containing molecules is of paramount importance in drug discovery. The thioether moiety is a key structural feature in numerous pharmaceuticals. Organocatalyzed conjugate additions provide a direct and environmentally friendly route to these valuable compounds, often with high enantiopurity, which is crucial for biological activity and reducing off-target effects.[3][6] The mild reaction conditions and the ability to scale up these processes make them highly attractive for industrial applications.[4] The products of these reactions can serve as key intermediates in the synthesis of complex drug molecules.[7]
References
- 1. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 2. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric conjugate addition of arylthiols to enoates and its application to organic synthesis of biologically potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Boc deprotection of (S)-3-mercaptopyrrolidine under acidic conditions
An Application Note and Protocol for the Acidic Boc Deprotection of (S)-3-Mercaptopyrrolidine
For researchers, scientists, and professionals in drug development, the efficient and clean deprotection of protecting groups is a critical step in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions.[] This document provides a detailed protocol for the Boc deprotection of (S)-3-mercaptopyrrolidine, a valuable building block in medicinal chemistry, under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
The primary challenge in the deprotection of (S)-3-mercaptopyrrolidine is the presence of a nucleophilic thiol group, which is susceptible to side reactions. The tert-butyl cation generated during the acidic cleavage of the Boc group can alkylate the thiol, leading to the formation of an S-tert-butylated byproduct.[2][3][4][5] Furthermore, thiols are prone to oxidation, which can result in the formation of disulfides.[6][7] To mitigate these side reactions, the use of scavengers is highly recommended.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine under acidic conditions proceeds through a well-established mechanism:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group.[8][9][10]
-
Cleavage: The protonated intermediate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid.[8][9][10]
-
Decarboxylation: The carbamic acid readily decarboxylates to release the free amine and carbon dioxide.[8][9][10]
-
Protonation of Amine: In the acidic medium, the newly formed amine is protonated, typically yielding the corresponding salt (e.g., trifluoroacetate or hydrochloride).[8][9][10]
Experimental Protocols
Two common and effective methods for the Boc deprotection of (S)-3-mercaptopyrrolidine are presented below. The choice between TFA and HCl often depends on the desired salt form of the final product and the compatibility of other functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is widely used for its efficiency and the volatility of the reagents, which simplifies their removal. The inclusion of scavengers is crucial to protect the thiol functionality.
Materials:
-
N-Boc-(S)-3-mercaptopyrrolidine
-
Trifluoroacetic acid (TFA)[11]
-
Dichloromethane (DCM), anhydrous[11]
-
Ethanedithiol (EDT) or Triisopropylsilane (TIS) (scavengers)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[11]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-(S)-3-mercaptopyrrolidine in anhydrous DCM (concentration typically 0.1–0.5 M).
-
Addition of Scavenger: To the solution, add a scavenger to trap the tert-butyl cation. Common choices include ethanedithiol (EDT) (2-5% v/v) or triisopropylsilane (TIS) (2-5% v/v).[3]
-
Addition of TFA: Cool the mixture to 0 °C in an ice bath. Slowly add TFA dropwise to the stirred solution. A common concentration of TFA is 20-50% (v/v) in DCM.[11][12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected (S)-3-mercaptopyrrolidine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another effective alternative and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.
Materials:
-
N-Boc-(S)-3-mercaptopyrrolidine
-
4M HCl in 1,4-dioxane[13]
-
Anhydrous 1,4-dioxane or methanol
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the N-Boc-(S)-3-mercaptopyrrolidine in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.[13]
-
Addition of HCl: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[13] Monitor the reaction by TLC or LC-MS. The deprotected product may precipitate as the hydrochloride salt.
-
Work-up:
-
Upon completion, the solvent can be removed under reduced pressure.
-
If a precipitate has formed, it can be collected by filtration and washed with a solvent like diethyl ether.[13]
-
Alternatively, the product can be precipitated by adding the reaction mixture to a larger volume of cold diethyl ether.
-
The resulting solid hydrochloride salt can be collected by filtration and dried under vacuum.
-
Data Presentation
The following table summarizes the typical reaction conditions for the acidic deprotection of Boc-protected amines, which can be adapted for (S)-3-mercaptopyrrolidine.
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Acid Concentration | 20-50% (v/v) | 4 M solution (5-10 equiv.) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Scavenger | Ethanedithiol (EDT) or Triisopropylsilane (TIS) | Not always specified, but recommended |
| Work-up | Aqueous basic wash | Precipitation/Filtration |
| Product Form | Free amine | Hydrochloride salt |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the Boc deprotection of (S)-3-mercaptopyrrolidine and the logical relationship of the key steps.
Caption: Experimental workflows for Boc deprotection.
Caption: Key steps and relationships in Boc deprotection.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of trifluoroacetic acid on the reduction of disulfide bridges in peptides analyzed by fast-atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
Application of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate in the Synthesis of Antiviral Intermediates
Introduction
(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a chiral sulfur-containing heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its unique structural features, including a protected pyrrolidine ring and a nucleophilic thiol group, make it a versatile synthon for the construction of various bioactive molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for antiviral drugs, particularly focusing on its application in the synthesis of the P2 moiety of Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1]
Key Application: Synthesis of the Boceprevir P2 Side Chain Intermediate
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[2] In the case of Boceprevir, the constrained bicyclic proline P2 moiety plays a crucial role in the drug's binding affinity to the HCV NS3/4A protease.[1] this compound serves as a key starting material for the stereoselective synthesis of this critical fragment.
The overall synthetic strategy involves the nucleophilic addition of the thiol group to an electrophilic partner, followed by further transformations to construct the desired bicyclic system. The Boc-protecting group on the pyrrolidine nitrogen prevents unwanted side reactions and can be readily removed under acidic conditions at a later stage of the synthesis.
Experimental Protocol: Michael Addition of this compound
This protocol details the 1,4-conjugate addition (Michael addition) of this compound to a suitable Michael acceptor, a key step in the elaboration of the carbon skeleton for the Boceprevir P2 side chain.
Reaction Scheme:
Caption: Michael addition of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 371240-66-3 | 203.30 | 1.0 | 1.0 |
| Dimethyl acetylenedicarboxylate | 762-42-5 | 142.11 | 1.1 | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
| Silica gel (for column chromatography) | - | - | - | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Hexanes | 110-54-3 | 86.18 | - | - |
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at room temperature is added triethylamine (1.2 mmol).
-
Dimethyl acetylenedicarboxylate (1.1 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane (20 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
Expected Yield and Purity:
| Product | Typical Yield (%) | Purity (%) |
| Dimethyl 2-(((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)thio)maleate | 85-95 | >98 |
Logical Workflow for the Synthesis of a Pharmaceutical Intermediate
The following diagram illustrates the logical progression from the starting material to a more advanced intermediate, highlighting the key transformations.
Caption: Synthetic workflow for a pharmaceutical intermediate.
Signaling Pathway Context: Inhibition of HCV NS3/4A Protease
The pharmaceutical intermediates synthesized from this compound are ultimately used to produce active pharmaceutical ingredients (APIs) like Boceprevir. Boceprevir functions by inhibiting the hepatitis C virus NS3/4A serine protease, an enzyme essential for viral replication.
Caption: Inhibition of HCV NS3/4A protease by Boceprevir.
By inhibiting the NS3/4A protease, Boceprevir prevents the cleavage of the viral polyprotein into mature, functional proteins.[1] This disruption of the viral life cycle effectively halts viral replication. The unique P2 moiety, derived from this compound, is critical for the potent and selective inhibition of this viral enzyme.
This compound is a highly valuable and versatile chiral building block for the synthesis of complex pharmaceutical intermediates. Its application in the stereoselective synthesis of the P2 side chain of Boceprevir highlights its importance in the development of antiviral therapies. The provided protocols and diagrams offer a detailed guide for researchers and drug development professionals working in this area. The ability to efficiently construct complex and stereochemically defined molecules using this starting material will continue to be of great interest in the field of medicinal chemistry.
References
- 1. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Application of Chiral Pyrrolidine Thiols and Derivatives in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral pyrrolidine thiols and their derivatives in asymmetric catalysis. Chiral pyrrolidine scaffolds are fundamental in organocatalysis, enabling the stereoselective formation of complex molecules. This guide focuses on their application in key carbon-carbon bond-forming reactions, offering insights into catalyst selection, reaction optimization, and practical execution.
Overview of Chiral Pyrrolidine Catalysts
Chiral pyrrolidines, derived from readily available L-proline, are a cornerstone of asymmetric organocatalysis. Their mechanism of action typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds, while a pendant functional group, such as a thiol, alcohol, or amide, directs the stereochemical outcome of the reaction through hydrogen bonding or steric shielding. This dual activation strategy has proven highly effective in a variety of asymmetric transformations.
Modifications to the pyrrolidine ring and the nature of the pendant group significantly influence the catalyst's activity and selectivity. This document will focus on chiral pyrrolidine thiols and closely related analogues like diphenylprolinol silyl ethers and prolinamides, which have demonstrated broad applicability and high stereocontrol.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful method for the synthesis of valuable γ-nitroaldehydes, which are precursors to various functionalized molecules. Chiral diphenylprolinol silyl ethers have emerged as highly efficient catalysts for this transformation, affording products with excellent diastereo- and enantioselectivity.
Catalyst Profile: (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
This catalyst, a derivative of (S)-diphenylprolinol, is easily prepared and highly effective in promoting the Michael addition. The bulky diphenyl(trimethylsilyloxy)methyl group plays a crucial role in creating a chiral pocket that directs the approach of the reactants.
Quantitative Data Summary
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | (E)-β-Nitrostyrene | 10 | Dichloromethane | 7 | 99 | 92:8 | 85 |
| 2 | 3-Phenylpropanal | (E)-β-Nitrostyrene | 10 | Dichloromethane | 7 | 95 | 78:22 | 68 |
| 3 | Propanal | (E)-2-(2-Nitrovinyl)thiophene | 5 | Toluene | 24 | 87 | >95:5 | 98 |
| 4 | Isovaleraldehyde | (E)-β-Nitrostyrene | 5 | Toluene | 48 | 92 | >95:5 | 99 |
| 5 | Acetaldehyde | (E)-β-Nitrostyrene | 10 | Toluene | 12 | 85 | - | 95 |
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine catalyst
-
Aldehyde (e.g., Propanal)
-
Nitroolefin (e.g., (E)-β-Nitrostyrene)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral pyrrolidine catalyst (e.g., 0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (e.g., 2.0 mL of Dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the nitroolefin (e.g., 1.0 mmol) to the solution and stir for 10 minutes.
-
Add the aldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Catalytic Cycle
The proposed catalytic cycle for the Michael addition of an aldehyde to a nitroolefin catalyzed by a chiral pyrrolidine derivative is depicted below.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds with high stereocontrol. Chiral prolinamides, derived from L-proline and various amines, have proven to be effective catalysts for this transformation.
Catalyst Profile: (S)-N-((R)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide
This prolinamide catalyst, synthesized from L-proline and a chiral amino alcohol, utilizes its multiple hydrogen bond donors to effectively organize the transition state, leading to high enantioselectivities.
Quantitative Data Summary
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetone | 4-Nitrobenzaldehyde | 20 | Neat Acetone | rt | 24 | 92 | 46 |
| 2 | Acetone | Benzaldehyde | 10 | Neat Acetone | -25 | 48 | 85 | 93 |
| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | rt | 72 | 95 | 80 |
| 4 | Acetone | Isobutyraldehyde | 10 | Neat Acetone | -25 | 72 | 78 | >99 |
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
Chiral prolinamide catalyst
-
Ketone (e.g., Acetone or Cyclohexanone)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Solvent (if required, e.g., DMSO)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the chiral prolinamide catalyst (e.g., 0.2 mmol, 20 mol%).
-
Add the ketone (which can also serve as the solvent, e.g., 5.0 mL of acetone). If a different solvent is used, add it at this stage.
-
Cool the mixture to the desired temperature (e.g., room temperature or -25 °C).
-
Add the aldehyde (e.g., 1.0 mmol) to the stirred mixture.
-
Stir the reaction for the specified time, monitoring its progress by TLC.
-
Once the reaction is complete, remove the excess ketone/solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Experimental Workflow
The general workflow for screening and optimizing an asymmetric aldol reaction is outlined below.
Caption: General workflow for optimizing an asymmetric aldol reaction.
Synthesis of Chiral Pyrrolidine-based Catalysts
The accessibility of these catalysts is a key advantage. The following are representative protocols for their synthesis.
Protocol: Synthesis of (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
Materials:
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chlorotrimethylsilane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Protocol: Synthesis of a Chiral Prolinamide
Materials:
-
N-Boc-L-proline
-
Chiral amine or amino alcohol (e.g., (R)-(-)-2-phenylglycinol)
-
Coupling agent (e.g., EDC·HCl)
-
Hünig's base (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection
Procedure (Boc-protected intermediate):
-
To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM, add the chiral amine (1.0 eq), EDC·HCl (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected prolinamide.
Procedure (Deprotection):
-
Dissolve the Boc-protected prolinamide in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a base (e.g., saturated NaHCO₃) and extract with DCM to obtain the free prolinamide catalyst.
Conclusion
Chiral pyrrolidine thiols and their derivatives are versatile and powerful catalysts for a range of asymmetric transformations. The protocols and data presented in this document provide a solid foundation for researchers to apply these catalysts in their own synthetic endeavors. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties, offering ample opportunities for further development and application in the synthesis of complex, enantioenriched molecules.
Application Notes and Protocols for Thiol-Ene Click Reactions Catalyzed by Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting thiol-ene click reactions utilizing pyrrolidine as an organocatalyst. This methodology offers a metal-free and efficient route for the formation of thioethers through the conjugate addition of thiols to activated alkenes.
Introduction
The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol to an alkene to form a thioether.[1] This transformation can proceed through two primary mechanisms: a radical-mediated pathway and a nucleophilic conjugate addition (Thiol-Michael addition).[1][2] The use of pyrrolidine as an organocatalyst facilitates the Thiol-Michael addition pathway. This approach is particularly valuable in the synthesis of complex molecules in drug discovery and materials science due to its mild reaction conditions, high yields, and stereoselectivity.[1][3] Pyrrolidine-based catalysts activate carbonyl compounds by forming a nucleophilic enamine, which then participates in the conjugate addition to an electron-deficient alkene.[4]
Reaction Mechanism and Signaling Pathway
The pyrrolidine-catalyzed thiol-ene reaction proceeds via a nucleophilic Michael addition pathway. The catalytic cycle can be visualized as follows:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde, which can be present as a substrate or an additive, to form a chiral enamine intermediate.
-
Thiol Activation: In the presence of the basic pyrrolidine catalyst, the thiol is deprotonated to form a more nucleophilic thiolate anion.
-
Michael Addition: The thiolate anion attacks the β-carbon of an electrophilic alkene (Michael acceptor), leading to the formation of a new carbon-sulfur bond and an enolate intermediate.
-
Protonation and Catalyst Regeneration: The enolate is protonated, and the pyrrolidine catalyst is regenerated, allowing it to enter a new catalytic cycle.
Caption: Pyrrolidine-catalyzed Thiol-Michael addition cycle.
Experimental Protocols
General Protocol for Pyrrolidine-Catalyzed Thiol-Ene Reaction
This protocol describes a general procedure for the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound using pyrrolidine as a catalyst.
Materials:
-
Thiol (e.g., thiophenol, benzyl thiol)
-
α,β-Unsaturated carbonyl compound (e.g., cyclohexenone, methyl vinyl ketone)
-
Pyrrolidine (catalyst)
-
Solvent (e.g., dichloromethane (CH₂Cl₂), toluene, or solvent-free)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equivalent).
-
Add the solvent (e.g., 2.0 mL of CH₂Cl₂).
-
Add the thiol (1.2 mmol, 1.2 equivalents).
-
Add pyrrolidine (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature (or as optimized, e.g., 40 °C).[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether.
Protocol for Asymmetric Thiol-Michael Addition using a Pyrrolidine Derivative
For enantioselective transformations, a chiral pyrrolidine derivative can be employed. This protocol is adapted from established methods for asymmetric Michael additions.[4]
Materials:
-
Pro-chiral α,β-unsaturated compound (e.g., trans-β-nitrostyrene)
-
Nucleophilic thiol (e.g., 4-methoxythiophenol)
-
Chiral pyrrolidine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) (10 mol%)
-
Solvent (e.g., toluene)
Procedure:
-
To a reaction vial, add the chiral pyrrolidine catalyst (0.02 mmol, 10 mol%).
-
Add the pro-chiral α,β-unsaturated compound (0.2 mmol, 1.0 equivalent).
-
Add the thiol (0.24 mmol, 1.2 equivalents).
-
Add the solvent (0.5 mL of toluene).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for conversion and enantiomeric excess (ee) using appropriate analytical techniques (e.g., chiral HPLC).
-
Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for pyrrolidine-catalyzed thiol-ene reactions based on analogous Michael addition literature.
Table 1: General Thiol-Michael Addition Parameters
| Parameter | Recommended Range/Value | Reference |
| Catalyst Loading | 10 - 20 mol% | [4][5] |
| Reactant Ratio (Thiol:Ene) | 1.2 : 1.0 | [4] |
| Solvent | CH₂Cl₂, Toluene, or Solvent-free | [4][5] |
| Temperature | Room Temperature to 40 °C | [4][5] |
| Reaction Time | 2 - 24 hours (monitor by TLC) | - |
Table 2: Representative Substrate Scope and Yields (Hypothetical based on similar reactions)
| Thiol | Ene | Catalyst | Yield (%) |
| Thiophenol | Cyclohexenone | Pyrrolidine | >90% |
| Benzyl Mercaptan | Methyl Vinyl Ketone | Pyrrolidine | >85% |
| 4-Methoxythiophenol | trans-β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | >95% (high ee) |
Experimental Workflow
The logical flow of a typical experimental setup for a pyrrolidine-catalyzed thiol-ene reaction is outlined below.
Caption: Workflow for pyrrolidine-catalyzed thiol-ene reaction.
Conclusion
Pyrrolidine and its derivatives serve as highly effective organocatalysts for thiol-ene click reactions via a nucleophilic Michael addition mechanism. The protocols provided herein offer a robust starting point for researchers to explore this versatile and metal-free conjugation strategy. The mild conditions, high yields, and potential for asymmetric induction make this a valuable tool in modern organic synthesis and drug development.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and desired outcomes.
References
Application Notes and Protocols: Derivatization of (S)-3-Mercaptopyrrolidine for Chiral Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-mercaptopyrrolidine is a valuable chiral building block for the synthesis of novel ligands used in asymmetric catalysis. The presence of both a secondary amine and a thiol group on a stereodefined pyrrolidine scaffold offers multiple points for derivatization, enabling the creation of a diverse range of chiral ligands. These ligands are instrumental in mediating stereoselective transformations, which are critical in the synthesis of enantiomerically pure pharmaceutical compounds. The pyrrolidine ring provides a rigid backbone that helps in creating a well-defined chiral environment around a metal center or in organocatalytic transition states. Derivatization of the thiol and amine functionalities allows for the fine-tuning of steric and electronic properties of the resulting ligands, thereby influencing the efficiency and enantioselectivity of the catalyzed reactions.
This document provides detailed protocols for the derivatization of (S)-3-mercaptopyrrolidine and the application of the resulting chiral ligands in asymmetric synthesis, with a focus on the Michael addition reaction.
Data Presentation
The following tables summarize the performance of various pyrrolidine-based chiral ligands in asymmetric Michael addition reactions. While specific data for derivatives of (S)-3-mercaptopyrrolidine is limited in readily available literature, the presented data for analogous pyrrolidine-based catalysts provide a strong benchmark for the expected performance of newly synthesized ligands.
Table 1: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Catalyst | Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Proline-derived Squaramide | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | 24 | 98 | >99:1 | 99 |
| (S)-Diphenylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 20 | 48 | 95 | 95:5 | 98 |
| Pyrrolidine-Thiourea | Cyclohexanone | (E)-Nitropent-1-ene | Hexane | 10 | 72 | 85 | 90:10 | 92 |
| N-Sulfinyl Pyrrolidine Urea | Isobutyraldehyde | (E)-Nitrohex-1-ene | CPME | 0.2 | 48 | >95 | - | 92 |
Note: The data presented above is based on analogous pyrrolidine systems to illustrate typical performance.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of (S)-3-mercaptopyrrolidine and its subsequent use in a catalytic asymmetric reaction.
Protocol 1: Synthesis of (S)-1-Acetyl-3-mercaptopyrrolidine
This protocol describes the N-acetylation of (S)-3-mercaptopyrrolidine, a common derivatization to introduce an amide functionality which can influence the catalytic activity.
Materials:
-
(S)-3-mercaptopyrrolidine hydrochloride
-
Acetic anhydride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of (S)-3-mercaptopyrrolidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-1-acetyl-3-mercaptopyrrolidine.
Protocol 2: Asymmetric Michael Addition of a Thiol to an α,β-Unsaturated Ketone using a Chiral Pyrrolidine-based Catalyst
This protocol outlines a general procedure for an organocatalytic asymmetric Michael addition, a reaction where ligands derived from (S)-3-mercaptopyrrolidine are expected to perform well.
Materials:
-
Chalcone (or other α,β-unsaturated ketone) (1.0 eq)
-
Thiophenol (or other thiol) (1.2 eq)
-
Chiral pyrrolidine-based catalyst (e.g., derivatized (S)-3-mercaptopyrrolidine) (0.1 eq)
-
Toluene (or other suitable solvent)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve the chalcone (1.0 eq) and the chiral pyrrolidine-based catalyst (0.1 eq) in toluene.
-
Add the thiophenol (1.2 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to several days depending on the substrates and catalyst.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: General workflow from chiral starting material to ligand synthesis and application in asymmetric catalysis.
Application Notes & Protocols: General Procedures for the Synthesis of Substituted Pyrrolidines from Chiral Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction Chiral substituted pyrrolidines are a cornerstone of modern organic and medicinal chemistry. This five-membered nitrogen-containing heterocycle is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Notably, the pyrrolidine ring is a key component in numerous FDA-approved drugs.[1] Furthermore, chiral pyrrolidines serve as powerful ligands in asymmetric metal catalysis and as highly effective organocatalysts, particularly in aminocatalysis.[1][4][5] The high demand for enantiomerically pure pyrrolidine derivatives has driven the development of diverse and sophisticated synthetic strategies.
This document outlines the general procedures for synthesizing substituted pyrrolidines from chiral precursors, focusing on four primary strategies: Chiral Pool Synthesis, Asymmetric 1,3-Dipolar Cycloaddition, Organocatalytic Routes, and Biocatalytic Methods.
General Synthetic Strategies
The asymmetric synthesis of substituted pyrrolidines can be broadly categorized into several key approaches. These methods leverage either pre-existing chirality from natural sources or induce stereochemistry through catalytic processes.
Figure 1. High-level overview of major synthetic pathways to chiral substituted pyrrolidines.
Strategy 1: Chiral Pool Synthesis
This classical and robust approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[6] Common chiral precursors include amino acids like L-proline, 4-hydroxyproline, and pyroglutamic acid, as well as compounds like (R)-phenylglycinol.[1][7] The synthesis involves the stereospecific functionalization of the existing chiral scaffold.
Figure 2. General workflow for synthesizing 2,5-disubstituted pyrrolidines from L-pyroglutamic acid.
Protocol: Synthesis of a Pyrrolidine Precursor from (S)-Proline
A common initial step in chiral pool synthesis is the reduction of a protected amino acid. For example, (S)-prolinol, a versatile intermediate, is typically prepared by the reduction of (S)-proline using strong reducing agents like LiAlH₄.[7]
-
Protection: (S)-Proline (1.0 eq) is suspended in an appropriate solvent (e.g., THF). A protecting group, such as Boc anhydride (1.1 eq), is added in the presence of a base (e.g., NaOH or Et₃N). The reaction is stirred at room temperature until completion.
-
Reduction: The protected proline is dissolved in anhydrous THF and cooled to 0 °C. A solution of LiAlH₄ (e.g., 1.5-2.0 eq) in THF is added dropwise.
-
Workup: The reaction is stirred at room temperature or under reflux, then quenched sequentially with water, aqueous NaOH, and again with water. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude (S)-prolinol derivative is purified by column chromatography or distillation to yield the pure product.
Strategy 2: Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful and versatile methods for constructing the pyrrolidine ring.[8][9] This reaction can generate up to four new stereocenters in a single, highly stereocontrolled step.[10][11] The in-situ generation of the azomethine ylide from an α-iminoester using a chiral metal catalyst (commonly Cu(I) or Ag(I)) and a base is a widely adopted procedure.[8][12]
Figure 3. Catalytic cycle for the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide.
Representative Data
The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters provides pyrrolidine β-amino acid derivatives with high stereoselectivity.[12]
| Entry | R Group (in Iminoester) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Ph | 98 | >20:1 | >99 |
| 2 | 4-Me-C₆H₄ | 95 | >20:1 | 99 |
| 3 | 4-F-C₆H₄ | 96 | >20:1 | >99 |
| 4 | 2-Naphthyl | 94 | >20:1 | 99 |
| 5 | 2-Thienyl | 95 | >20:1 | 98 |
| Data adapted from reference[12]. Reaction conditions typically involve a Cu(I) salt, a chiral ligand, and a base in an organic solvent. |
Protocol: General Procedure for Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [12]
-
Catalyst Preparation: To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the copper(I) salt (e.g., Cu(CH₃CN)₄PF₆, 0.05 eq) and the chiral ligand (e.g., a phosphine or ferrocenyl-based ligand, 0.055 eq). Add anhydrous solvent (e.g., CH₂Cl₂ or Toluene) and stir the mixture at room temperature for 30-60 minutes.
-
Reaction Assembly: Add the dipolarophile (e.g., β-phthaliminoacrylate ester, 1.0 eq), the iminoester (1.2 eq), and the base (e.g., Et₃N, 1.2 eq) to the catalyst solution.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted pyrrolidine.
Strategy 3: Organocatalytic Synthesis
Asymmetric organocatalysis has become a powerful tool for constructing complex chiral molecules without the need for metal catalysts.[5][13] Chiral secondary amines, often derived from proline itself, are excellent catalysts for reactions proceeding via enamine or iminium ion intermediates.[14][15] A common strategy involves the enantioselective Michael addition of an aldehyde or ketone to a nitroalkene, followed by intramolecular reductive amination or other cyclization methods to form the pyrrolidine ring.[16][17]
Figure 4. Workflow for organocatalytic synthesis of pyrrolidines via Michael addition and cyclization.
Representative Data
The organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal, followed by reductive cyclization, yields highly enantioenriched polysubstituted pyrrolidines.[16]
| Entry | Aldehyde Substrate | Michael Adduct Yield (%) | Michael Adduct ee (%) | Final Pyrrolidine Yield (%) |
| 1 | Propanal | 95 | 99 | 80 |
| 2 | Butanal | 94 | 99 | 82 |
| 3 | Isovaleraldehyde | 92 | 99 | 78 |
| 4 | Cyclohexanecarbaldehyde | 90 | >99 | 75 |
| Data adapted from reference[16]. The Michael addition is typically catalyzed by a diarylprolinol silyl ether. The cyclization is a one-pot reduction/reductive amination. |
Strategy 4: Biocatalytic and Other Catalytic Methods
Biocatalytic Reductive Amination Enzymes offer exceptional stereoselectivity under mild reaction conditions. Transaminases (TAs) and imine reductases (IREDs) have been employed for the asymmetric synthesis of chiral amines from prochiral ketones.[18][19] By using an ω-haloketone as a substrate, the enzyme can catalyze the formation of a chiral ω-haloamine, which then undergoes spontaneous intramolecular cyclization to yield the corresponding 2-substituted pyrrolidine.[18] This method provides access to both enantiomers by selecting the appropriate enzyme variant.
Metal-Catalyzed C-H Amination/Cyclization Transition metal catalysis (e.g., using Pd, Cu, Rh, Ir) enables the direct intramolecular amination of C(sp³)-H bonds to form the pyrrolidine ring.[20][21][22][23] These methods are highly efficient and atom-economical, often proceeding via a nitrene intermediate or direct C-H activation, providing a powerful route to various substituted pyrrolidines.[21]
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 8. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07014F [pubs.rsc.org]
- 20. Pyrrolidine synthesis [organic-chemistry.org]
- 21. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scilit.com [scilit.com]
Application Notes and Protocols for the Enantioselective Synthesis of γ-Aminobutyric Acids Using Pyrrolidinone Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of γ-aminobutyric acid (GABA) derivatives, utilizing chiral pyrrolidinone intermediates. The methodologies outlined herein are critical for the development of neurologically active pharmaceuticals and research tools.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The stereochemistry of GABA analogs is crucial for their pharmacological activity, making enantioselective synthesis a key area of research in medicinal chemistry. The use of pyrrolidinone scaffolds as chiral precursors offers a robust and versatile strategy for the synthesis of optically pure GABA derivatives. These cyclic amides (lactams) can be stereoselectively functionalized and subsequently hydrolyzed to afford the desired chiral γ-amino acids. This approach has been successfully applied to the synthesis of notable drugs such as Pregabalin, Baclofen, and other GABAergic compounds.
This application note details several key enantioselective methods for the preparation of chiral pyrrolidinones and their conversion to GABA analogs, including organocatalytic Michael additions, asymmetric hydrogenation, and diastereoselective Mannich reactions.
Key Enantioselective Strategies and Data
Organocatalytic Michael Addition to Nitroalkenes
The organocatalytic Michael addition of aldehydes or other nucleophiles to nitroalkenes is a powerful method for establishing the stereocenter of the future GABA analog. The resulting γ-nitro carbonyl compounds can be readily converted to the corresponding chiral pyrrolidinones.
Table 1: Enantioselective Michael Addition of Aldehydes to Nitroethylene Catalyzed by (S)-Diphenylprolinol Silyl Ether
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Propanal | β-Methyl-δ-nitrobutanol | 95 | >99 |
| 2 | Isovaleraldehyde | β-Isobutyl-δ-nitrobutanol | 96 | 98 |
| 3 | Cyclohexanecarboxaldehyde | β-Cyclohexyl-δ-nitrobutanol | 92 | >99 |
| 4 | Phenylacetaldehyde | β-Benzyl-δ-nitrobutanol | 94 | 96 |
Data synthesized from studies on organocatalytic Michael additions.
Asymmetric Hydrogenation of γ-Ketoamides
The asymmetric hydrogenation of in situ generated unsaturated lactams from γ-ketoamides provides an efficient route to chiral pyrrolidinones. This method benefits from high atom economy and operational simplicity.
Table 2: Asymmetric Hydrogenation of in situ Generated Unsaturated Lactams
| Entry | γ-Ketoamide Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | N-Benzyl-4-oxopentanamide | Ir-Complex with Chiral N,P-Ligand | 95 | 98 (R) |
| 2 | N-Phenyl-4-oxopentanamide | Ir-Complex with Chiral N,P-Ligand | 92 | 97 (R) |
| 3 | N-Methyl-4-oxohexanamide | Ir-Complex with Chiral N,P-Ligand | 90 | 95 (S) |
| 4 | N-Benzyl-4-oxo-4-phenylbutanamide | Ir-Complex with Chiral N,P-Ligand | 98 | 99 (S) |
Data compiled from research on iridium-catalyzed asymmetric hydrogenation of γ-ketoamides.[1][2]
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Michael Addition of an Aldehyde to Nitroethylene
This protocol describes the synthesis of a β-substituted-δ-nitroalcohol, a precursor to a chiral 4-substituted pyrrolidinone.
Materials:
-
(S)-Diphenylprolinol silyl ether (catalyst)
-
3-Nitrobenzoic acid (co-catalyst)
-
Aldehyde (e.g., Isovaleraldehyde)
-
Nitroethylene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in dichloromethane (2.0 mL) at room temperature, add the (S)-diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and 3-nitrobenzoic acid (0.1 mmol, 10 mol%).
-
Cool the mixture to 0 °C and add nitroethylene (1.2 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Upon completion (monitored by TLC), add methanol (2.0 mL) to the reaction mixture.
-
Slowly add sodium borohydride (1.5 mmol) in portions at 0 °C to reduce the intermediate aldehyde to the corresponding alcohol.
-
Stir for an additional 30 minutes at 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-substituted-δ-nitroalcohol.
Protocol 2: Asymmetric Hydrogenation of a γ-Ketoamide to a Chiral Pyrrolidinone
This protocol details the one-pot synthesis of a chiral pyrrolidinone from a γ-ketoamide via an in situ generated unsaturated lactam.
Materials:
-
γ-Ketoamide (e.g., N-Benzyl-4-oxopentanamide)
-
Iridium catalyst (e.g., [Ir(COD)Cl]₂)
-
Chiral N,P-ligand (e.g., a derivative of PHOX)
-
Acetic anhydride (Ac₂O)
-
Methanesulfonic acid (MsOH)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a glovebox, charge a vial with the iridium precursor, the chiral N,P-ligand, and the γ-ketoamide substrate (0.1 mmol).
-
Add anhydrous dichloromethane (0.5 mL).
-
Add methanesulfonic acid (0.2 equiv) and acetic anhydride (4 equiv).
-
Place the vial in an autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 bar).
-
Stir the reaction at room temperature for 16 hours.
-
Carefully release the hydrogen pressure.
-
Quench the reaction mixture by washing with a saturated aqueous solution of NaHCO₃ and subsequently with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantioenriched pyrrolidinone.[1][2]
Protocol 3: Hydrolysis of a Chiral Pyrrolidinone to a γ-Aminobutyric Acid
This protocol describes the final ring-opening step to obtain the target GABA derivative.
Materials:
-
Chiral 4-substituted pyrrolidin-2-one
-
Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water
-
Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH) for neutralization
Procedure:
-
In a round-bottom flask, dissolve the chiral pyrrolidin-2-one (1.0 mmol) in water (5 mL).
-
Add concentrated sulfuric acid (0.5 mmol) to the solution.
-
Heat the mixture to reflux (100-120 °C) and maintain for 3-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a slurry of calcium hydroxide or a solution of sodium hydroxide to a pH of approximately 7.
-
If calcium sulfate precipitates, filter the solid and wash with water.
-
Concentrate the filtrate under reduced pressure to induce crystallization of the γ-aminobutyric acid derivative.
-
Collect the crystals by filtration and dry under vacuum.
Visualizations
Caption: General workflow for the enantioselective synthesis of GABA analogs.
Caption: Organocatalytic Michael addition pathway to chiral pyrrolidinones.
Conclusion
The use of chiral pyrrolidinone intermediates provides a powerful and flexible platform for the enantioselective synthesis of a wide range of γ-aminobutyric acid derivatives. The protocols and data presented in this application note offer researchers and drug development professionals a solid foundation for the preparation of these valuable compounds. The choice of synthetic strategy will depend on the specific target molecule, available starting materials, and desired scale of the synthesis. Further optimization of reaction conditions may be necessary to achieve the highest yields and enantioselectivities for specific substrates.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Side Reactions in Boc Deprotection of Sulfur-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Boc deprotection of compounds containing methionine and cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the Boc deprotection of sulfur-containing compounds?
A1: The two main side reactions are S-alkylation (specifically, S-tert-butylation) of the sulfur atom in methionine and cysteine, and oxidation of the methionine thioether to methionine sulfoxide.[1][2] These occur because the strong acid used for deprotection, typically trifluoroacetic acid (TFA), cleaves the Boc group to generate a reactive tert-butyl cation.[3][4]
Q2: What causes S-tert-butylation, and how is it detected?
A2: The highly electrophilic tert-butyl cation generated during Boc deprotection can be attacked by the nucleophilic sulfur atom of methionine or cysteine residues, leading to the formation of a stable S-tert-butylated adduct.[3][5] This modification results in a mass increase of +56 Da, which can be readily detected by mass spectrometry (MS).[4]
Q3: What leads to the oxidation of methionine residues?
A3: The acidic environment of the deprotection cocktail, in the presence of atmospheric oxygen, can facilitate the oxidation of the methionine thioether to methionine sulfoxide.[2] This results in a mass increase of +16 Da, identifiable by MS analysis.[6]
Q4: How can these side reactions be prevented?
A4: The most effective strategy is the addition of "scavengers" to the deprotection cocktail.[3][4] Scavengers are nucleophilic species that react with and neutralize the tert-butyl cation at a faster rate than the sulfur-containing residues.[3] Some scavengers also possess reducing properties that can prevent or even reverse methionine oxidation.[2]
Q5: What are some common scavengers and scavenger cocktails?
A5: A variety of scavengers are used, often in combination, to create a "cocktail" that addresses multiple potential side reactions. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1][3] A widely used general-purpose cocktail is "Reagent K," which consists of TFA, phenol, water, thioanisole, and EDT.[2]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution & Action |
| Mass peak at +56 Da observed in LC-MS. | S-tert-butylation of methionine or cysteine. | Incorporate a scavenger cocktail: Use a cocktail containing a carbocation scavenger like Triisopropylsilane (TIS). A standard mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For cysteine-containing peptides, 1,2-ethanedithiol (EDT) is particularly effective.[3][5] |
| Mass peak at +16 Da observed in LC-MS. | Oxidation of methionine to methionine sulfoxide. | Use reducing scavengers and inert atmosphere: Add thioanisole or dimethyl sulfide (DMS) to the cleavage cocktail to suppress oxidation. Performing the deprotection under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[2][6] |
| Both +16 Da and +56 Da peaks are present. | Both oxidation and S-tert-butylation are occurring. | Use a comprehensive scavenger cocktail: Employ a multi-component cocktail like Reagent K (TFA/phenol/H₂O/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) which contains both carbocation scavengers and reducing agents.[2] |
| Low yield of the desired product. | Incomplete deprotection or significant side product formation. | Optimize reaction conditions: Ensure sufficient equivalents of acid and adequate reaction time (typically 1-4 hours at room temperature). For sterically hindered Boc groups, a stronger acid system like 4M HCl in dioxane may be necessary, but the use of scavengers is critical under these conditions.[3] |
| Difficulty in purifying the final product. | Presence of closely eluting side products. | Optimize scavenger cocktail and purification method: Experiment with different scavenger cocktails on a small scale to find the one that minimizes the problematic side product. Adjust the HPLC gradient to improve the separation of the desired product from impurities. |
Data Presentation
Comparison of Scavenger Cocktail Efficacy in Suppressing Side Reactions
The following table summarizes the effectiveness of various scavenger cocktails in minimizing S-tert-butylation and oxidation of a model methionine-containing peptide.
| Cleavage Cocktail Composition (v/v) | Desired Peptide (%) | S-tert-butylated Peptide (+56 Da) (%) | Oxidized Peptide (+16 Da) (%) |
| TFA/H₂O (95:5) | 70 | 25 | 5 |
| TFA/TIS/H₂O (95:2.5:2.5) | 88 | 10 | 2 |
| TFA/Thioanisole/EDT (92.5:5:2.5) | 92 | 5 | 3 |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) | >95 | <2 | <3 |
Note: Data is illustrative and compiled from various literature sources for comparative purposes. Actual percentages may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Boc Deprotection and Cleavage of a Sulfur-Containing Peptide
This protocol outlines the final cleavage and deprotection of a peptide synthesized on a solid support (e.g., Merrifield resin) using a scavenger cocktail.
-
Resin Preparation:
-
Swell the peptide-resin (1 g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
-
Cleavage Cocktail Preparation (Example: TFA/TIS/H₂O):
-
In a fume hood, prepare the cleavage cocktail by combining Trifluoroacetic Acid (TFA, 9.5 mL), Triisopropylsilane (TIS, 0.25 mL), and deionized water (0.25 mL). Mix thoroughly.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (10 mL) to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 mL) and combine the filtrates.
-
In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether, wash the peptide pellet with cold ether twice, and dry the crude peptide under vacuum.[5]
-
Protocol 2: HPLC-MS Analysis of Deprotection Products
This protocol provides a general method for the analysis of the crude peptide to identify and quantify the desired product and common side products.
-
Sample Preparation:
-
Dissolve the dried crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected mass of the peptide and its potential side products (e.g., m/z 400-2000).
-
Data Analysis: Integrate the peak areas for the desired peptide, the +16 Da peak (oxidation), and the +56 Da peak (S-tert-butylation) to determine their relative abundance.
-
Visualizations
Caption: Mechanism of Boc deprotection and common side reactions.
Caption: Troubleshooting workflow for Boc deprotection side reactions.
References
Preventing tert-butylation of thiol group during Boc removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the common side reaction of thiol group tert-butylation during the removal of the tert-butoxycarbonyl (Boc) protecting group. Below, you will find frequently asked questions and a troubleshooting guide to help you optimize your deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tert-butylation of the thiol group on my cysteine-containing compound during Boc deprotection?
A1: The primary cause of this side reaction is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[1][2] This carbocation is a potent electrophile and can be "trapped" by the nucleophilic thiol group of a cysteine residue, leading to the formation of an S-tert-butylated byproduct.[3]
Q2: Besides cysteine, what other amino acid residues are susceptible to tert-butylation?
A2: Other amino acid residues with nucleophilic side chains are also at risk of tert-butylation. These include tryptophan (alkylation of the indole ring), methionine (alkylation of the thioether to form a sulfonium salt), and tyrosine (alkylation of the phenolic ring).[2][3]
Q3: What are scavengers and how do they prevent the tert-butylation of thiols?
A3: Scavengers are reagents added to the deprotection reaction mixture to intercept and neutralize the reactive tert-butyl cation.[3] They are typically nucleophilic compounds that react more readily with the tert-butyl cation than the thiol group of cysteine, thus preventing the unwanted side reaction.[3][4]
Q4: What are some commonly used scavengers to prevent thiol tert-butylation?
A4: A variety of scavengers can be employed, often in combination as a "cocktail." Common scavengers for protecting thiol groups include ethanedithiol (EDT), dithiothreitol (DTT), thioanisole, and dimethyl sulfide (DMS).[4][5] Silanes, such as triisopropylsilane (TIS), are also frequently used as general cation scavengers.[6]
Troubleshooting Guide
Issue: Unexpected peak observed in HPLC/LC-MS analysis after Boc deprotection, corresponding to a mass increase of +56 Da, indicating S-tert-butylation.[7]
| Possible Cause | Suggested Solution |
| Absence or Insufficient Concentration of Scavengers | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used and effective scavenger.[4] A combination of scavengers is often more effective.[4] |
| Inappropriate Scavenger Choice | The choice of scavenger should be tailored to the specific residues in your compound. For peptides containing multiple sensitive residues, a more complex cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT) may be necessary.[4] |
| High Concentration of tert-Butyl Cations | This can occur with substrates that have multiple Boc or other tert-butyl-based protecting groups. Increasing the relative concentration of the scavenger can help mitigate this. A two-step cleavage protocol, starting with a lower concentration of TFA, can also be effective.[7] |
| Reaction Conditions Too Harsh | While higher temperatures or longer reaction times may be needed for sterically hindered Boc groups, these conditions can also increase the rate of side product formation.[4] If forcing conditions are necessary, the use of an effective scavenger cocktail is critical.[4] |
Data Presentation
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| TFA/H₂O (95:5) | 75.2% | 24.8% |
| TFA/TIS/H₂O (95:2.5:2.5) | 85.1% | 14.9% |
| TFA/EDT/H₂O (92.5:5:2.5) | 94.3% | 5.7% |
| TFA/Thioanisole/H₂O (90:5:5) | 91.0% | 9.0% |
| TFA/DMS/H₂O (90:5:5) | 89.7% | 10.3% |
| TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5) | 96.5% | 3.5% |
Data is illustrative and based on findings from multiple sources.[4][5]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers (Solution Phase)
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).[3]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add 5-10 equivalents of 1,2-ethanedithiol (EDT).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture and stir at room temperature.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[3]
-
Work-up: Upon completion, remove the solvent and TFA under reduced pressure. The crude product can then be purified by standard methods, such as chromatography or precipitation from cold ether.[4]
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation in Solid-Phase Peptide Synthesis (SPPS)
This protocol is particularly effective for sensitive peptides.[7]
-
Initial Cleavage: Treat the peptide-resin with a cocktail of 70% TFA, 5% TIS, 5% water, 10% thioanisole, 10% DMS, and 1% DTT for 30 minutes at room temperature.[5][7]
-
Second Cleavage: Add additional TFA to bring the final concentration to 80-90% and continue the cleavage for another 1.5-2 hours.[7]
-
Work-up: Filter the resin and wash with a small amount of fresh TFA. Precipitate the peptide from the combined filtrate by adding it to cold diethyl ether. Isolate the peptide by centrifugation and wash the pellet with cold ether to remove residual scavengers.
Visualizations
Caption: Mechanism of Boc deprotection, tert-butylation side reaction, and prevention with scavengers.
Caption: Troubleshooting workflow for preventing S-tert-butylation during Boc deprotection.
References
Technical Support Center: Optimization of Catalyst Loading for Asymmetric Thia-Michael Additions
This guide is designed for researchers, scientists, and drug development professionals to provide direct support for challenges encountered during the optimization of catalyst loading for asymmetric thia-Michael additions. Below you will find troubleshooting guides and frequently asked questions to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new asymmetric thia-Michael addition?
A recommended starting point for many enantioselective reactions is 1-2 mol%.[1] From this initial concentration, you can perform optimization studies by systematically increasing or decreasing the loading to determine the optimal level for your specific transformation.[1]
Q2: How does catalyst loading generally affect reaction yield and enantioselectivity (ee%)?
Initially, increasing catalyst loading often improves both the reaction rate and enantioselectivity. However, an optimal loading exists beyond which you may see a decrease in enantioselectivity or no significant improvement in yield, making the process less cost-effective.[1] For instance, reducing the catalyst amount from 5 mol% to 2.5 mol% might only require a longer reaction time while maintaining the same yield and ee values.[2]
Q3: What are the primary catalytic mechanisms in thia-Michael additions?
Thia-Michael additions are typically catalyzed by weak Brønsted bases or Lewis bases (nucleophile-initiation).[3]
-
Base-Catalyzed: A base deprotonates the thiol to form a thiolate anion, which then acts as the nucleophile.[3]
-
Nucleophile-Initiated: A Lewis base, such as a phosphine, activates the Michael acceptor. The subsequent reaction with the thiol generates a thiolate anion, which continues the catalytic cycle.[3] The nucleophile-initiated pathway often proceeds faster and may require lower catalyst loadings.[3]
Q4: How should I properly handle and store chiral organocatalysts?
Most chiral catalysts are sensitive to air, moisture, and light.[1] To maintain their activity and enantiopurity, they should be stored in a cool, dark, and dry environment, ideally within a glovebox or a desiccator under an inert atmosphere like argon or nitrogen.[1][4] Always consult the supplier's safety data sheet (SDS) for specific storage instructions.[1]
Troubleshooting Guide
Problem: Low Enantiomeric Excess (ee%)
Q: My reaction shows high conversion but the enantioselectivity is low. What are the potential causes and solutions?
A: Low enantiomeric excess can stem from several factors. A systematic approach is crucial for diagnosis.
-
Catalyst Purity/Integrity: Ensure the catalyst is from a reliable source and possesses high chemical and enantiomeric purity.[4][5] Impurities can act as poisons or promote a non-selective background reaction.[1][4] Proper handling under an inert atmosphere is critical for catalysts sensitive to air or moisture.[5]
-
Reaction Temperature: Temperature significantly impacts enantioselectivity.[4] Higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the undesired enantiomer.[5] Consider running the reaction at a lower temperature, as this often increases the energy difference between the diastereomeric transition states, leading to higher ee.[4]
-
Solvent Choice: The solvent can influence the stability of the transition states. It is advisable to screen a variety of solvents with different polarities and coordinating abilities.[1]
-
Analytical Method: Before adjusting reaction parameters, confirm the accuracy of your analytical method (e.g., chiral HPLC or GC) to exclude measurement error.[5]
Problem: Low Reaction Yield or Stalled Reaction
Q: The reaction is very slow, appears to have stalled, or gives a low yield, even with good enantioselectivity. What should I investigate?
A: Poor yields with high ee often point to issues with reaction kinetics or catalyst stability rather than stereocontrol.[5]
-
Catalyst Loading: The catalyst concentration may be too low to drive the reaction efficiently in a reasonable time.[5] Consider a moderate increase in the catalyst loading.[5]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[5] This can be caused by impurities in reagents or solvents, thermal instability, or inherent decomposition pathways.[5][6] Running the reaction with a fresh batch of catalyst can help confirm if deactivation is the issue.[5] Mechanistic studies have shown that for some peptide-based organocatalysts, an acidic environment can accelerate deactivation.[6]
-
Reaction Time and Temperature: Monitor the reaction's progress over time using TLC or GC to see if it has stalled.[5] An increase in reaction time or a modest increase in temperature might be necessary, but be aware that higher temperatures could negatively impact enantioselectivity.[5]
-
Reagent Purity and Stoichiometry: Ensure that all reagents are pure and that the stoichiometry is correct.[4][5] Impurities in the starting materials can inhibit or poison the catalyst.[1]
Data Presentation
Quantitative data from optimization studies should be tabulated for clear comparison. Below are illustrative examples based on general trends.
Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield Data is illustrative and compiled from general trends observed in the literature. The optimal loading is reaction-specific.[1]
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reaction Type/Reference |
| 0.5 | 85 | 95 | Asymmetric Michael Addition[1] |
| 1.0 | 92 | 98 | Asymmetric Michael Addition[1] |
| 2.0 | 95 | 99 | Asymmetric Michael Addition[1] |
| 5.0 | 93 | 99 | Asymmetric Michael Addition[1][2] |
| 10.0 | 88 | 97 | Asymmetric Michael Addition[1][7] |
Table 2: Influence of Solvent and Temperature on Enantioselectivity This table illustrates the significant impact that solvent and temperature can have on the outcome of an enantioselective reaction.[1]
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| Toluene | 25 | 97 |
| Dichloromethane | 25 | 91 |
| Tetrahydrofuran | 25 | 85 |
| Toluene | 0 | 99 |
| Toluene | -20 | >99 |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol outlines a general method for optimizing catalyst loading in an asymmetric thia-Michael addition.
-
Reactor Setup: Dry the reaction flask under vacuum or in an oven and allow it to cool under a stream of inert gas (argon or nitrogen). Purge the reactor with the inert gas for at least 15-20 minutes.[1]
-
Catalyst Pre-formation (if applicable): Under a positive pressure of inert gas, add the catalyst (and ligand/additive if required).[1] Add degassed solvent via a cannula or syringe.[1] Stir the mixture for the recommended time to allow for the formation of the active catalyst.[1] The order of addition can be critical for achieving high enantioselectivity.[1]
-
Addition of Reactants: Add the thiol (Michael donor) to the catalyst solution. Following this, add the α,β-unsaturated compound (Michael acceptor), potentially dropwise via a syringe.[4][5]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature, ensuring consistent and efficient mixing.[1] Monitor the reaction's progress periodically using a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4][5]
-
Work-up and Purification: Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl or NaHCO₃).[4] Concentrate the mixture under reduced pressure.[5] Purify the crude product using column chromatography or another suitable method to isolate the desired β-thioether.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Improving yield and enantioselectivity in pyrrolidine-catalyzed Michael reactions
Welcome to the technical support center for pyrrolidine-catalyzed Michael reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a pyrrolidine-catalyzed Michael reaction?
A1: The catalytic cycle of pyrrolidine-based organocatalysts in Michael additions primarily involves the formation of a nucleophilic enamine. The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine then attacks the β-carbon of an electrophilic Michael acceptor (like a nitroolefin), leading to the formation of a new carbon-carbon bond and an iminium ion intermediate. Finally, the iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst for the next cycle.[1] The stereochemical outcome is dictated by the chiral environment created by the organocatalyst, which shields one face of the enamine, directing the approach of the Michael acceptor.[1]
Q2: My reaction is showing low yield. What are the common causes?
A2: Low yields in pyrrolidine-catalyzed Michael reactions can stem from several factors. Common culprits include impure starting materials, incorrect stoichiometry of reactants, suboptimal reaction temperature, or an inappropriate solvent.[2] Additionally, the possibility of a retro-Michael reaction, where the product reverts to the starting materials, can significantly reduce the isolated yield, especially at higher temperatures.[3] Catalyst deactivation or insufficient catalyst loading can also lead to poor conversion.
Q3: How can I improve the enantioselectivity (ee%) of my reaction?
A3: Improving enantioselectivity often involves a systematic optimization of reaction parameters. Key factors to consider include:
-
Catalyst Structure: The steric and electronic properties of the pyrrolidine catalyst are crucial. Catalysts with bulky substituents can create a more effective chiral environment.[4] Bifunctional catalysts containing a hydrogen-bond donor (like thiourea) can also enhance enantioselectivity by activating the Michael acceptor.[5]
-
Temperature: Lowering the reaction temperature generally leads to a more ordered transition state, which can significantly improve enantiomeric excess.[3][6] However, this may also decrease the reaction rate.
-
Solvent: The choice of solvent can have a profound impact on enantioselectivity. Apolar, aprotic solvents are often preferred.[3] It is advisable to screen a range of solvents to find the optimal one for your specific substrate combination.
-
Additives: The use of co-catalysts or additives, such as Brønsted acids (e.g., benzoic acid), can accelerate the formation of the enamine intermediate and improve both reactivity and stereoselectivity.[7][8]
Q4: What is the role of additives like acids or thioureas in these reactions?
A4: Additives can play a significant role in enhancing both the rate and selectivity of the reaction.
-
Brønsted Acids: A Brønsted acid can act as a co-catalyst, accelerating the formation of the enamine intermediate from the ketone/aldehyde and the pyrrolidine catalyst.[7] This can lead to improved reactivity and in some cases, better stereoselectivity.
-
Thioureas: In bifunctional catalysts, a thiourea moiety can activate the nitroalkene (Michael acceptor) through double hydrogen bonding.[5] This pre-organization of the substrates in the transition state can lead to significantly higher enantioselectivity.
Troubleshooting Guide
Issue 1: Low or No Product Formation (Low Yield)
| Potential Cause | Troubleshooting Steps | Rationale |
| Impure Reactants/Solvent | Ensure all reactants and the solvent are pure and dry. | Impurities can interfere with the catalyst or participate in side reactions.[2] |
| Suboptimal Temperature | Screen a range of temperatures. While lower temperatures often favor selectivity, higher temperatures may be needed for sufficient reactivity.[3] | The activation energy for the reaction may not be met at lower temperatures. |
| Incorrect Stoichiometry | Verify the molar ratios of the Michael donor, acceptor, and catalyst. An excess of the donor is often used.[1] | An imbalance in reactants can lead to incomplete conversion. |
| Catalyst Inactivity | Use a fresh batch of catalyst. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[3][7] | The catalyst may have degraded or the loading may be insufficient for efficient turnover. |
| Retro-Michael Reaction | Attempt the reaction at a lower temperature to minimize product decomposition.[3] | The Michael addition is a reversible reaction, and higher temperatures can favor the reverse reaction. |
| Inappropriate Solvent | Screen a variety of solvents (e.g., toluene, CH2Cl2, methylcyclohexane, or even water).[7][9] | Solvent polarity and coordinating ability can significantly impact reaction rates. |
Issue 2: Poor Enantioselectivity (Low ee%)
| Potential Cause | Troubleshooting Steps | Rationale |
| Reaction Temperature Too High | Decrease the reaction temperature (e.g., from room temperature to 0 °C or lower).[3][7] | A more organized transition state at lower temperatures often leads to higher enantioselectivity. |
| Suboptimal Solvent Choice | Screen a range of apolar, aprotic solvents. | The solvent can influence the conformation of the transition state assembly.[3] |
| Catalyst Structure | If possible, try a different pyrrolidine-based catalyst with different steric bulk or a bifunctional catalyst (e.g., pyrrolidine-thiourea).[4][5] | The catalyst's structure is the primary determinant of the chiral environment. |
| Absence of Additive | Consider adding a Brønsted acid (e.g., benzoic acid) or a thiourea-based co-catalyst.[7] | Additives can help organize the transition state through secondary interactions, improving selectivity. |
| Concentration Effects | Running the reaction under more dilute conditions may increase enantioselectivity.[3] | Dilution can sometimes suppress background uncatalyzed reactions or unfavorable aggregation. |
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield and enantioselectivity of pyrrolidine-catalyzed Michael additions based on literature data.
Table 1: Effect of Solvent on a Model Michael Reaction (Reaction: Cyclohexanone + trans-β-nitrostyrene)
| Solvent | Catalyst | Additive | Conversion (%) | ee (%) | Reference |
| Neat | Resin 1 | TFA (2.5 mol%) | >95 | 55 | [9] |
| Toluene | Resin 1 | - | 19 | 63 | [9] |
| Water | Resin 1 | - | 34 | 79 | [9] |
| CH2Cl2 | OC4 | - | 99 | 68 (syn) | [7] |
| Methylcyclohexane | OC4 | - | 87 | 85 (syn) | [7] |
Table 2: Effect of Temperature and Catalyst Loading (Reaction: 3-phenylpropionaldehyde + trans-β-nitrostyrene, Catalyst: OC4, Solvent: Methylcyclohexane)
| Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | ee (syn) (%) | Reference |
| Room Temp | 10 | 99 | 80 | [7] |
| 0 | 10 | 87 | 85 | [7] |
| 0 | 5 | 81 | 82 | [7] |
| 0 | 2 | 23 | 82 | [7] |
Key Experimental Protocols
Protocol 1: General Procedure for Pyrrolidine-Catalyzed Michael Addition of a Ketone to a Nitroolefin
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the pyrrolidine-based organocatalyst (e.g., 0.02 mmol, 10 mol%).[1]
-
Addition of Reactants: Add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 equivalent) followed by the Michael donor (e.g., cyclohexanone, 2.0 mmol, 10 equivalents).[1]
-
Solvent/Additive (Optional): If required, add the chosen solvent (e.g., 0.5 mL of toluene) or a co-catalyst (e.g., benzoic acid, 0.02 mmol, 10 mol%).[1] The reaction can also be performed under solvent-free conditions.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[1]
-
Analysis: Combine the fractions containing the desired product, remove the solvent under reduced pressure, and determine the yield. Analyze the enantiomeric excess (ee%) by chiral HPLC or GC.[6]
Visualizations
Caption: A general experimental workflow for optimizing pyrrolidine-catalyzed Michael reactions.
Caption: The catalytic cycle of a pyrrolidine-catalyzed Michael addition via enamine activation.
Caption: A decision tree for troubleshooting common issues in Michael addition reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in organocatalyzed conjugate additions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in organocatalyzed conjugate addition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in organocatalyzed conjugate additions?
A1: Low conversion rates in organocatalyzed conjugate additions can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, substrate-related issues, and the presence of impurities. Key areas to investigate include the choice of catalyst, solvent, temperature, and catalyst loading.[1][2][3] The nature of the Michael donor and acceptor, as well as the presence of water or other inhibitors, can also significantly impact reaction efficiency.
Q2: How does the choice of organocatalyst affect the reaction outcome?
A2: The organocatalyst is crucial for activating the substrate and controlling the stereoselectivity of the reaction. Different types of organocatalysts, such as proline derivatives, cinchona alkaloids, and thioureas, operate through different activation modes (e.g., enamine or iminium ion formation, hydrogen bonding).[4][5][6] The catalyst's structure, acidity/basicity, and steric properties must be well-matched to the specific substrates to achieve high conversion and selectivity. For instance, bifunctional catalysts containing both a basic site (e.g., an amine) and a hydrogen-bond donor (e.g., a thiourea) can effectively activate both the nucleophile and the electrophile simultaneously.[4][6]
Q3: Can the solvent choice significantly impact the conversion rate?
A3: Yes, the solvent plays a critical role in organocatalyzed conjugate additions. It can influence catalyst solubility, substrate reactivity, and the stability of intermediates and transition states.[1][7][8] Polar aprotic solvents like THF, and in some cases even water, have been shown to be effective for certain reactions.[1][4] However, the optimal solvent is highly dependent on the specific catalyst and substrates being used. In some cases, solvent-free conditions have also proven to be highly effective.[9][10]
Q4: What is the typical catalyst loading for an organocatalyzed conjugate addition, and can it be too high?
A4: Typical organocatalyst loading ranges from 5 to 20 mol%.[2] While a sufficient amount of catalyst is necessary to drive the reaction, excessively high catalyst loadings can sometimes lead to undesired side reactions or product inhibition, where the product binds to the catalyst and prevents further turnover.[11] It is often beneficial to screen different catalyst loadings to find the optimal concentration for a specific transformation.
Troubleshooting Guide
Issue 1: Low or No Conversion
If you are observing low or no conversion in your reaction, consider the following troubleshooting steps. This workflow can help you systematically identify and resolve the underlying issue.
Detailed Steps:
-
Verify Reagent Purity and Stoichiometry: Ensure that all starting materials, including the Michael donor, Michael acceptor, and solvent, are pure and dry. Impurities such as water can deactivate certain organocatalysts. Verify the accuracy of the stoichiometry of all reactants.
-
Screen Different Organocatalysts: The choice of catalyst is critical. If one catalyst is not providing good results, screen a panel of different organocatalysts with varying activation modes (e.g., primary amines, secondary amines, thioureas).
-
Evaluate Solvent Effects: The solvent can have a profound impact on the reaction rate.[1][7][8] Screen a range of solvents with different polarities. As shown in the table below, switching from a nonpolar to a polar solvent can significantly improve conversion.
-
Investigate Reaction Temperature: Temperature can influence the rate of both the desired reaction and potential side reactions. While some reactions proceed well at room temperature, others may require cooling to suppress side reactions or heating to overcome activation barriers.[12]
-
Adjust Catalyst Loading: Vary the catalyst loading. While higher loading can increase the reaction rate, it can also lead to catalyst aggregation or side reactions in some cases.
-
Consider the Use of Additives: In some systems, the addition of a co-catalyst or an additive can enhance the reaction rate and selectivity. For example, the use of a weak acid or base can sometimes improve the catalytic cycle.[4][13]
Issue 2: Poor Diastereo- or Enantioselectivity
Poor stereoselectivity is a common issue that can often be addressed by systematically optimizing the reaction parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. mdpi.com [mdpi.com]
- 7. Uncatalyzed conjugate addition of organozinc halides to enones in DME: a combined experimental/computational study on the role of the solvent and the reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on the stereoselectivity of thiol addition reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with stereoselectivity in thiol addition reactions. The choice of solvent is a critical parameter that can significantly influence the stereochemical outcome of these reactions.
Troubleshooting Guides & FAQs
Issue 1: Poor E/Z Stereoselectivity in Thiol-Yne Additions
Q: My thiol-yne reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A: The E/Z stereoselectivity of thiol-yne additions is highly dependent on the solvent. Generally, polar solvents tend to favor the formation of the Z-isomer, while nonpolar solvents favor the E-isomer.[1][2] This is often attributed to the stabilization of different transition states by the solvent.
Troubleshooting Steps:
-
Solvent Screening: Conduct a solvent screen using a range of solvents with varying polarities. A study on the triethylamine-catalyzed addition of dodecanethiol to ethyl propiolate showed that switching from benzene to dimethyl sulfoxide (DMSO) dramatically shifted the product ratio from 98:2 (E/Z) to 22:78 (E/Z).[1]
-
Consider Catalyst-Solvent Synergy: The choice of catalyst can also play a crucial role in conjunction with the solvent.[1] For instance, triethylamine in less polar solvents has been shown to favor the E-isomer, potentially through an ion-pair mechanism leading to a syn-addition.[1]
-
Temperature Adjustment: While solvent is a primary factor, temperature can also influence the stereochemical outcome. It is advisable to maintain a consistent temperature during your initial screening and then optimize it once a suitable solvent is identified.
Issue 2: Low Diastereoselectivity in Thiol-Michael Additions to Chiral Substrates
Q: I am performing a thiol-Michael addition to a chiral α,β-unsaturated compound, but the diastereoselectivity is low. What role does the solvent play?
A: Solvents can significantly impact diastereoselectivity by influencing the conformation of the substrate and the transition state geometry. Hydrogen bonding and the solvent's ability to coordinate with the reactants are key factors.
Troubleshooting Steps:
-
Aqueous Media: Consider using water as a solvent. For the Michael addition of thiophenol to nitro olefins, an anti-diastereoselectivity was observed in aqueous media, which is different from the outcome in acetonitrile with triethylamine.[3][4] Water can facilitate the reaction through hydrogen bonding, activating both the thiol and the carbonyl substrate.[5]
-
Protic vs. Aprotic Solvents: Evaluate both protic and aprotic solvents. Protic solvents can stabilize charged intermediates through hydrogen bonding, which may favor one diastereomeric transition state over another. In some cases, less polar, aprotic solvents like toluene have been shown to improve enantioselectivity in organocatalyzed thiol additions, although potentially at the cost of lower conversion rates.[6]
-
pH Control in Aqueous Reactions: When working in aqueous media, the pH is a critical parameter that can influence diastereoselectivity.[3] It is recommended to screen different pH conditions to find the optimal selectivity.
Issue 3: Inconsistent Enantioselectivity in Asymmetric Thiol Additions
Q: The enantiomeric excess (ee) of my organocatalyzed asymmetric thiol addition is variable. Could the solvent be the cause?
A: Absolutely. The solvent is a crucial component of the chiral environment created by the organocatalyst. It can influence the catalyst's conformation and its interactions with the substrates.
Troubleshooting Steps:
-
Solvent Polarity and Coordination: The polarity and coordinating ability of the solvent can significantly affect enantioselectivity. For instance, in one study of an organocatalyzed thiol addition to α,β-unsaturated α-amino acid derivatives, switching from dichloromethane (CH₂Cl₂) to chloroform (CHCl₃) resulted in a drop in enantioselectivity, while toluene provided a higher ee, albeit with a lower conversion.[6]
-
Solvent Purity: Ensure the use of high-purity, dry solvents. Trace impurities, such as water or basic/acidic contaminants, can interfere with the catalyst and affect the enantioselectivity.
-
Non-Linear Solvent Effects: Be aware of potential non-linear relationships between solvent composition and enantioselectivity in mixed solvent systems. It is often beneficial to screen a range of solvent mixtures systematically.
Data Presentation
Table 1: Solvent Effect on E/Z Stereoselectivity of the Addition of Dodecanethiol to Ethyl Propiolate
| Solvent | Dielectric Constant (ε) | E/Z Ratio | Conversion (1h) |
| Benzene | 2.3 | 98/2 | - |
| Diethyl ether | 4.3 | 93/7 | - |
| Chloroform | 4.8 | 89/11 | - |
| Tetrahydrofuran (THF) | 7.5 | 67/33 | - |
| Acetone | 21 | 35/65 | Quantitative |
| Acetonitrile | 37 | 28/72 | Quantitative |
| Dimethyl sulfoxide (DMSO) | 47 | 22/78 | Quantitative |
Data adapted from a study on triethylamine-catalyzed thiol-yne additions.[1]
Table 2: Solvent Effect on Enantioselectivity of a Thiol Addition to an α,β-Unsaturated α-Amino Acid Derivative
| Solvent | Conversion (12h) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (major isomer) |
| CH₂Cl₂ | >95% | 90:10 | 88% |
| CHCl₃ | >95% | 88:12 | Low |
| THF | ~70% | - | Reasonable |
| Toluene | Low | - | Higher |
Data is qualitative as presented in the source.[6]
Experimental Protocols
Protocol 1: General Procedure for Screening Solvent Effects on the Stereoselectivity of a Base-Catalyzed Thiol-Yne Addition
-
Preparation: In a series of clean, dry reaction vials, add the alkyne substrate (1.0 equiv) and a magnetic stir bar.
-
Solvent Addition: To each vial, add a different solvent to be tested (e.g., benzene, THF, acetone, DMSO) to achieve a desired concentration (e.g., 0.1 M).
-
Reactant Addition: Add the thiol (1.1 equiv) to each vial, followed by the base catalyst (e.g., triethylamine, 0.1 equiv).
-
Reaction: Stir the reactions at a constant temperature (e.g., room temperature) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete (or after a set time), quench the reaction (e.g., with a dilute acid wash), extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the E/Z ratio of the product in each solvent using ¹H NMR spectroscopy or GC.
Protocol 2: General Procedure for Asymmetric Organocatalyzed Thiol-Michael Addition
-
Preparation: To a flame-dried reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 equiv) and the chosen solvent (e.g., CH₂Cl₂, toluene).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).
-
Catalyst Addition: Add the organocatalyst (e.g., 0.1 equiv).
-
Thiol Addition: Add the thiol (1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the set temperature for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction and purify the product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity in thiol additions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Managing air-sensitivity and oxidation of (S)-3-mercaptopyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air-sensitivity and oxidation of (S)-3-mercaptopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is (S)-3-mercaptopyrrolidine and why is it sensitive to air?
A1: (S)-3-mercaptopyrrolidine is a chiral cyclic thiol compound. The thiol (-SH) group is susceptible to oxidation, particularly in the presence of oxygen. The lone pair of electrons on the sulfur atom can be readily oxidized, leading to the formation of disulfide bonds and other oxidized species. This reactivity is a common characteristic of thiols.
Q2: What are the primary oxidation products of (S)-3-mercaptopyrrolidine?
A2: The primary and most common oxidation product is the corresponding disulfide, (3S,3'S)-1,1'-(disulfanediyl)dipyrrolidine. Under more aggressive oxidizing conditions or over prolonged exposure to air, further oxidation to sulfinic and sulfonic acids can occur.
Q3: How should I properly store neat (S)-3-mercaptopyrrolidine?
A3: (S)-3-mercaptopyrrolidine should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container to minimize exposure to oxygen.[1][2] It is recommended to store it at 2-8°C to reduce the rate of any potential degradation.[1]
Q4: How can I handle (S)-3-mercaptopyrrolidine in the laboratory to prevent oxidation?
A4: To prevent oxidation, all manipulations should be carried out using air-free techniques.[2] This includes the use of a glovebox or a Schlenk line.[2] All solvents should be deoxygenated (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) before use. Glassware should be oven-dried to remove any moisture.
Q5: I don't have access to a glovebox or Schlenk line. Are there any alternative handling methods?
A5: While less ideal, you can minimize air exposure by working quickly and efficiently. Purging the headspace of your reaction vessel with an inert gas (like argon or nitrogen) before and after adding (S)-3-mercaptopyrrolidine can help. Using septa and cannulas for transfers is also recommended. However, for sensitive reactions or long-term storage of solutions, these methods may not be sufficient to prevent oxidation completely.
Q6: How does pH affect the stability of (S)-3-mercaptopyrrolidine in solution?
A6: Thiols are more susceptible to oxidation at higher pH values. This is because the thiolate anion (R-S⁻), which is more prevalent in basic conditions, is more readily oxidized than the neutral thiol (R-SH).[2] Therefore, for applications where the thiol needs to be stored in solution, a slightly acidic to neutral pH is generally preferred.
Troubleshooting Guides
Problem: My reaction with (S)-3-mercaptopyrrolidine is giving low yields or failing completely.
| Possible Cause | Troubleshooting Steps |
| Oxidation of (S)-3-mercaptopyrrolidine | - Ensure all handling and reaction setup were performed under a strict inert atmosphere (glovebox or Schlenk line).- Use freshly deoxygenated solvents for the reaction.- Analyze a small aliquot of the (S)-3-mercaptopyrrolidine starting material by HPLC or NMR to check for the presence of the disulfide impurity. |
| Incorrect Reaction Conditions | - Verify the reaction temperature and time. Some reactions may require specific conditions to proceed efficiently.- Ensure all other reagents are of high purity and are not contributing to the degradation of the starting material. |
| Incompatible Reagents | - Avoid the use of strong oxidizing agents in the same reaction mixture unless intended for a specific transformation.- Be aware that some metal catalysts can promote thiol oxidation. |
Problem: I observe an unexpected peak in my HPLC or NMR analysis of the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Formation of the Disulfide | - Compare the retention time (HPLC) or chemical shifts (NMR) of the unknown peak with an authentic sample of the disulfide of (S)-3-mercaptopyrrolidine, if available.- The disulfide will have a molecular weight of approximately double that of the starting material, which can be confirmed by mass spectrometry.- In ¹H NMR, the protons adjacent to the sulfur will likely show a downfield shift upon disulfide formation. |
| Solvent Impurities | - Run a blank analysis of the solvent to check for any interfering peaks.- Peroxides in solvents like THF or diethyl ether can oxidize thiols. Use freshly purified and deoxygenated solvents.[3] |
| Side Reactions | - Consider other possible side reactions based on the substrates and reagents used.- Techniques like LC-MS/MS can help in identifying the structure of the unknown impurity. |
Data Presentation
Table 1: Recommended Storage Conditions for (S)-3-mercaptopyrrolidine
| Form | Temperature | Atmosphere | Container |
| Neat Liquid | 2-8°C[1] | Inert (Argon or Nitrogen) | Tightly sealed, amber glass vial |
| Solution | 2-8°C | Inert (Argon or Nitrogen) | Tightly sealed, amber glass vial with septum |
Table 2: Representative Analytical Data for (S)-3-mercaptopyrrolidine and its Disulfide
| Compound | Technique | Parameter | Typical Value |
| (S)-3-mercaptopyrrolidine | ¹H NMR (CDCl₃) | δ (ppm) for CH-SH | ~1.5-1.8 |
| (S)-3-mercaptopyrrolidine | ¹³C NMR (CDCl₃) | δ (ppm) for C-SH | ~25-30 |
| (3S,3'S)-Disulfide | ¹H NMR (CDCl₃) | δ (ppm) for CH-S-S | ~2.8-3.2 |
| (3S,3'S)-Disulfide | ¹³C NMR (CDCl₃) | δ (ppm) for C-S-S | ~40-45 |
| (S)-3-mercaptopyrrolidine | HPLC (C18 column) | Retention Time | Analyte-specific, shorter than disulfide |
| (3S,3'S)-Disulfide | HPLC (C18 column) | Retention Time | Analyte-specific, longer than thiol |
Note: Actual values may vary depending on the specific analytical conditions (solvent, column, etc.).
Experimental Protocols
Protocol 1: Handling of (S)-3-mercaptopyrrolidine using a Schlenk Line
Objective: To safely transfer a known quantity of (S)-3-mercaptopyrrolidine for a reaction under inert conditions.
Materials:
-
(S)-3-mercaptopyrrolidine
-
Deoxygenated solvent
-
Oven-dried Schlenk flask with a stir bar
-
Septa
-
Syringes and needles
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds
Procedure:
-
Assemble the dry Schlenk flask and attach it to the Schlenk line.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the deoxygenated solvent to the flask via a cannula or syringe.
-
Seal the (S)-3-mercaptopyrrolidine bottle with a septum.
-
Using a clean, dry syringe, purge it with inert gas.
-
Carefully withdraw the desired volume of (S)-3-mercaptopyrrolidine from its storage bottle.
-
Quickly transfer the liquid to the reaction flask through the septum.
-
The reaction can now proceed under a positive pressure of inert gas.
Protocol 2: Monitoring the Oxidation of (S)-3-mercaptopyrrolidine by HPLC
Objective: To quantify the amount of (S)-3-mercaptopyrrolidine and its disulfide in a sample.
Materials:
-
Sample containing (S)-3-mercaptopyrrolidine
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Reference standards for (S)-3-mercaptopyrrolidine and its disulfide (if available)
Procedure:
-
Prepare a series of standard solutions of (S)-3-mercaptopyrrolidine and its disulfide of known concentrations.
-
Prepare the sample by dissolving a known amount in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Set up the HPLC method with a suitable gradient elution program (e.g., starting with a higher percentage of water and increasing the acetonitrile concentration over time).
-
Set the UV detector to a wavelength where both the thiol and disulfide can be detected (e.g., 210 nm).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the peaks corresponding to (S)-3-mercaptopyrrolidine and its disulfide by comparing their retention times and peak areas to the calibration curves.
Mandatory Visualization
Caption: Oxidation pathway of (S)-3-mercaptopyrrolidine.
Caption: General workflow for handling (S)-3-mercaptopyrrolidine.
References
Technical Support Center: Strategies for Recycling and Reuse of Pyrrolidine-Based Organocatalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective recycling and reuse of pyrrolidine-based organocatalysts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for recycling pyrrolidine-based organocatalysts?
The primary drivers for recycling these catalysts are both economic and environmental. Many complex pyrrolidine-based organocatalysts can be expensive and time-consuming to synthesize.[1][2] Their recovery and reuse can significantly reduce overall process costs, especially in large-scale industrial applications.[3][4] Environmentally, recycling minimizes chemical waste, contributing to greener and more sustainable chemical processes.[3]
Q2: What are the most common strategies for recycling pyrrolidine-based organocatalysts?
The most prevalent strategies involve either homogeneous or heterogeneous recovery methods.
-
Homogeneous recovery often employs techniques like acid-base extraction, where the catalyst is converted into a water-soluble salt to separate it from the non-polar organic product.[5][6]
-
Heterogeneous recovery involves immobilizing the catalyst onto a solid support, such as silica gel, polymers (e.g., polystyrene), or magnetic nanoparticles.[7][8][9] This allows for easy separation from the reaction mixture by simple filtration or centrifugation.[3][7]
Q3: What are the main challenges associated with recycling these catalysts?
Common challenges include catalyst deactivation, leaching from the support material, and a decrease in enantioselectivity upon reuse.[2][10] Catalyst deactivation can occur through poisoning, fouling, or thermal degradation.[11] Leaching, the physical loss of the catalyst from the support into the reaction mixture, can reduce the catalyst's long-term efficacy and contaminate the product.[8][10]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the recycling and reuse of pyrrolidine-based organocatalysts.
Problem 1: Significant drop in catalytic activity after the first recycling cycle.
| Possible Cause | Troubleshooting/Solution |
| Catalyst Poisoning: The catalyst's active sites may be blocked by impurities from the reactants, solvents, or byproducts.[12] | Purification of Starting Materials: Ensure all reactants and solvents are of high purity. Consider passing them through a plug of silica or activated carbon before use. Inert Atmosphere: If the catalyst is sensitive to air or moisture, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal Degradation: The catalyst may have decomposed due to excessive heat during the reaction or work-up.[11] | Optimize Reaction Temperature: Lower the reaction temperature if possible. Mild Work-up Conditions: Avoid high temperatures during solvent removal or drying of the recovered catalyst. |
| Mechanical Stress (for supported catalysts): Vigorous stirring or harsh filtration methods can damage the support and the immobilized catalyst.[7] | Gentle Agitation: Use overhead stirring instead of a magnetic stir bar for mechanically sensitive supports. Appropriate Filtration: Use a fritted glass filter with an appropriate pore size to avoid excessive pressure. |
Problem 2: Decreased enantioselectivity in subsequent catalytic runs.
| Possible Cause | Troubleshooting/Solution |
| Leaching of the Chiral Catalyst: The active chiral catalyst may be detaching from the solid support and being lost during work-up.[8][10] | Stronger Immobilization: Consider using a covalent linkage with a more robust linker between the catalyst and the support.[8] Optimize Support Material: The choice of support can influence leaching. Experiment with different types of silica or polymers.[8] |
| Structural Change of the Catalyst: The chiral center of the catalyst may be compromised due to harsh pH or temperature conditions during recovery.[13] | Milder Recovery Conditions: If using acid-base extraction, use dilute acids and bases and avoid prolonged exposure.[5] Ensure the catalyst is stable at the pH used. Temperature Control: Maintain low temperatures during the recovery process. |
| Presence of Achiral Catalytic Sites: For supported catalysts, the support itself or achiral species formed during catalyst degradation might catalyze the reaction non-selectively.[8] | Support Inertness: Test the catalytic activity of the bare support material to ensure it is not contributing to the background reaction. Catalyst Integrity Check: Analyze the recovered catalyst using techniques like NMR or mass spectrometry to check for degradation products. |
Problem 3: Difficulty in separating the catalyst from the reaction mixture.
| Possible Cause | Troubleshooting/Solution |
| Poor Filtration of Supported Catalyst: The catalyst particles are too fine and pass through the filter. | Use a Finer Filter: Employ a membrane filter or a celite pad over the sintered glass funnel. Centrifugation: If filtration is ineffective, try to pellet the catalyst by centrifugation and then decant the supernatant.[7] |
| Emulsion Formation during Acid-Base Extraction: The organic and aqueous layers do not separate cleanly.[5] | Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion.[5] Centrifugation: Centrifuging the mixture can also aid in phase separation. |
| Catalyst Solubility in the Product Phase: The catalyst has some solubility in the organic solvent used for product extraction. | Change of Solvent: Use a solvent system that maximizes the solubility of the product while minimizing the solubility of the catalyst. Precipitation: After the reaction, try to precipitate the catalyst by adding an anti-solvent. |
Section 3: Quantitative Data on Catalyst Recycling
The following tables summarize the performance of various recycled pyrrolidine-based organocatalysts from the literature.
Table 1: Recycling Efficiency of Immobilized Pyrrolidine-Based Organocatalysts
| Catalyst System | Support | Reaction | No. of Cycles | Initial Yield/ee (%) | Final Yield/ee (%) | Reference |
| L-Proline | Silica Gel | Aldol Reaction | 5 | 95 / 92 | 92 / 89 | [6][14] |
| Prolinamide | Polystyrene | Aldol Reaction | 4 | 73 / 95 | 65 / 95 | [14][15] |
| Pyrrolidine-based Ionic Liquid | Silica Gel | Michael Addition | 6 | 98 / 91 | 95 / 90 | [14] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Polystyrene | Michael Addition | 10 | 99 / >99 | 98 / >99 | [6][14] |
Table 2: Performance of Homogeneously Recycled Pyrrolidine-Based Organocatalysts
| Catalyst | Recovery Method | Reaction | No. of Cycles | Initial Yield/ee (%) | Final Yield/ee (%) | Reference |
| Prolinamide | Acid/Base Work-up | Aldol Reaction | 5 | 98 / 96 | 95 / 94 | [13] |
| Thioamide derivative | Acid/Base Work-up | Aldol Reaction | 3 | 92 / 85 | 88 / 83 | [13] |
Section 4: Experimental Protocols
Protocol 1: Covalent Immobilization of L-Proline on Silica Gel
This protocol describes a general procedure for the covalent attachment of L-proline to a silica gel support.
Materials:
-
Silica gel (activated at 150°C for 4 hours)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (dry)
-
Boc-L-Proline
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM, dry)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Silica Functionalization:
-
Suspend activated silica gel in dry toluene.
-
Add APTES and reflux the mixture under an inert atmosphere for 24 hours.
-
Cool the mixture, filter the silica, and wash thoroughly with toluene, ethanol, and diethyl ether.
-
Dry the amino-functionalized silica gel under vacuum.
-
-
Coupling of Boc-L-Proline:
-
Suspend the amino-functionalized silica in dry DCM.
-
In a separate flask, dissolve Boc-L-Proline in dry DCM and add DCC.
-
Add the activated Boc-L-Proline solution to the silica suspension and stir at room temperature for 24 hours.
-
Filter the silica, and wash with DCM, methanol, and diethyl ether.
-
Dry the Boc-proline-functionalized silica under vacuum.
-
-
Deprotection:
-
Suspend the Boc-proline-functionalized silica in DCM.
-
Add a solution of TFA in DCM (e.g., 20% v/v) and stir at room temperature for 2 hours.
-
Filter the silica, and wash with DCM, a dilute solution of triethylamine in DCM (to neutralize residual acid), and then with DCM, methanol, and diethyl ether.
-
Dry the L-proline immobilized silica gel under vacuum.
-
Protocol 2: Recovery of a Pyrrolidine-Based Catalyst via Acid-Base Extraction
This protocol outlines the recovery of a basic pyrrolidine catalyst from a reaction mixture containing a neutral organic product.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, DCM)
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
Acidic Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl solution.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated catalyst will move to the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete removal of the catalyst.
-
Combine all aqueous extracts.
-
-
Product Isolation:
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the product.
-
-
Catalyst Recovery:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M NaOH solution with stirring until the solution is basic (check with pH paper).
-
The deprotonated catalyst will precipitate or form an oily layer.
-
Extract the aqueous solution with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the catalyst.
-
Section 5: Visualizations
Caption: Covalent immobilization of L-proline on silica gel.
Caption: Acid-base extraction for catalyst recovery.
Caption: Troubleshooting logic for reduced catalyst performance.
References
- 1. An efficient proline-based homogeneous organocatalyst with recyclability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Proline-Derived Organocatalysts versus (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as a cornerstone for stereoselective carbon-carbon bond formation.[1][2][3][4][5][6][7][8][9][10][11][12][13] Their low toxicity, ready availability, and operational simplicity have made them attractive alternatives to metal-based catalysts. This guide provides a comprehensive overview of the enantioselectivity of proline-derived catalysts in key asymmetric reactions and seeks to compare their performance with the less documented (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate.
Note on this compound: Extensive literature searches did not yield specific experimental data on the use of this compound as a catalyst in asymmetric reactions. While its structural features, including a chiral pyrrolidine ring and a thiol group, suggest potential for catalytic activity, its application in this context appears to be an underexplored area of research. The following sections will therefore focus on the well-established performance of proline-derived catalysts, providing a benchmark for any future investigations into thiol-based pyrrolidine catalysts.
Proline-Derived Catalysts: A Performance Overview
Proline and its derivatives are highly effective in a variety of asymmetric transformations, most notably the aldol, Michael, and Mannich reactions. Their catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate.[1][7][8][11][13][14]
Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. The enantioselectivity is influenced by the catalyst structure, solvent, and reaction conditions.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO/Acetone (4:1) | RT | - | - | >99 |
| L-Proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | RT | 95 | 95:5 | 96 |
| (S,S)-Proline-Phe-OMe | Various aromatic | Cyclohexanone | Solvent-free (ball mill) | RT | up to 91 | 91:9 | up to 95 |
| Prolinamide derivatives | p-Nitrobenzaldehyde | Cyclohexanone | neat | 0 | 97 | 94:6 | 95 |
Asymmetric Michael Addition
In the asymmetric Michael addition, proline-derived catalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, generating chiral products with high enantiopurity.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | EtOH | RT | up to 97 | - | up to 97 |
| Chiral Diamine | Acetone/Cyclopentanone | Benzalmalonate/Nitrostyrene | - | - | - | - | low (improved with diamine) |
| Diaryl TMS-prolinol | Enal precursors | Intramolecular | DCE | -25 | 70 | - | 95 |
| Proline-based CILs | Ketones/Aldehydes | Nitro-olefins | ILs | RT | - | - | up to 95 |
Experimental Protocols
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO/acetone 4:1, 10 mL) is added L-proline (0.3 mmol). The ketone (e.g., acetone) is often used as a co-solvent or in excess. The reaction mixture is stirred at room temperature for the specified time (typically 2-24 hours), and the progress is monitored by TLC.[1] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis or ¹H NMR spectroscopy.[1]
General Procedure for Proline-Catalyzed Asymmetric Michael Addition
To a solution of the Michael donor (e.g., a ketone, 1.0 mmol) and the Michael acceptor (e.g., a nitro-olefin, 1.2 mmol) in a suitable solvent (e.g., ethanol), the proline-derived catalyst (typically 10-30 mol%) is added. The reaction mixture is stirred at room temperature for 24-48 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the Michael adduct. The enantiomeric excess and diastereomeric ratio of the product are determined by chiral HPLC.
Catalytic Cycle Diagrams
Below are the proposed catalytic cycles for proline-catalyzed asymmetric aldol and Michael reactions, generated using the DOT language.
Caption: Proposed catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
References
- 1. scribd.com [scribd.com]
- 2. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 3. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrrolidine-Based Thiols and Cinchona Alkaloid-Derived Catalysts in Asymmetric Michael Additions
For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of two prominent classes of organocatalysts—pyrrolidine-based thiols and cinchona alkaloid-derived catalysts—in the context of the asymmetric sulfa-Michael addition, a crucial C–S bond-forming reaction.
This comparison focuses on the catalytic performance of a representative pyrrolidine-based bifunctional catalyst and a cinchona alkaloid-derived sulfonamide in the asymmetric conjugate addition of thiols to α,β-unsaturated carbonyl compounds. The data presented is compiled from studies demonstrating high catalytic efficiency and stereocontrol.
Data Presentation: Catalytic Efficiency in Asymmetric Sulfa-Michael Addition
The following table summarizes the quantitative performance of a pyrrolidine-based organocatalyst and a cinchona alkaloid-derived sulfonamide catalyst in the asymmetric Michael addition of thiols to enones. This allows for a direct comparison of their catalytic efficiency under optimized reaction conditions.
| Catalyst Class | Representative Catalyst | Thiol Nucleophile | Enone Electrophile | Cat. Loading (mol%) | Time (h) | Temp. (°C) | Yield (%) | ee (%) | dr |
| Pyrrolidine-Based | Pyrrolidine-Thiourea | Thiophenol | Chalcone | 10 | 12 | RT | 95 | 92 | - |
| Cinchona Alkaloid-Derived | Quinine-Sulfonamide | Naphthalene-1-thiol | trans-Chalcone | 1 | 24 | RT | 98 | 96 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the application of these catalytic systems in new synthetic endeavors.
General Procedure for Asymmetric Michael Addition with Pyrrolidine-Based Catalyst
To a solution of the α,β-unsaturated ketone (0.25 mmol) in toluene (1.0 mL) was added the pyrrolidine-based thiourea catalyst (10 mol%). The mixture was stirred for 5 minutes at room temperature, followed by the addition of the thiol (0.3 mmol). The reaction was stirred at room temperature for the time indicated in the data table. Upon completion, as monitored by TLC, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.
General Procedure for Asymmetric Sulfa-Michael Addition with Cinchona Alkaloid-Derived Catalyst[1]
In a vial, the trans-chalcone derivative (0.1 mmol, 1.0 equiv) and the quinine-derived sulfonamide catalyst (1 mol %) were dissolved in toluene (0.5 mL).[1] To this solution, naphthalene-1-thiol (0.2 mmol, 2.0 equiv) was added, and the reaction mixture was stirred at room temperature for 24 hours.[1] The solvent was then removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel to yield the enantiomerically enriched β-naphthyl-β-sulfanyl ketone.[1]
Catalytic Cycles and Reaction Mechanisms
The distinct mechanisms of activation employed by pyrrolidine-based and cinchona alkaloid-derived catalysts are crucial to understanding their catalytic behavior and the origins of stereoselectivity.
Pyrrolidine-Based Catalysis: The Enamine-Iminium Cycle
Pyrrolidine-based catalysts operate through a covalent catalysis mechanism involving the formation of enamine and iminium ion intermediates. The secondary amine of the pyrrolidine catalyst reacts with the carbonyl compound to form a nucleophilic enamine, which then attacks the Michael acceptor. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the product.
Caption: Enamine-Iminium catalytic cycle for pyrrolidine-based catalysts.
Cinchona Alkaloid-Derived Catalysis: Bifunctional Activation
Cinchona alkaloid-derived catalysts, such as the quinine-sulfonamide, act as bifunctional catalysts. They possess both a basic site (the quinuclidine nitrogen) and an acidic or hydrogen-bond donor site (the sulfonamide N-H). This allows for the simultaneous activation of both the nucleophile (thiol) and the electrophile (enone), organizing them in a chiral environment to facilitate a highly stereoselective reaction.[1][2]
Caption: Bifunctional activation by a Cinchona alkaloid-derived catalyst.
References
- 1. The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guiding Hand of Amines: A Comparative Kinetic Analysis of Thiol-Michael Reactions
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation and polymer synthesis, the thiol-Michael addition stands as a cornerstone reaction. Its efficiency and selectivity are critically dependent on the choice of catalyst. This guide provides an objective comparison of the kinetic performance of different amine bases as catalysts for the thiol-Michael reaction, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The base-catalyzed thiol-Michael reaction is a versatile and widely utilized transformation in materials science and pharmaceutical development for its high efficiency and favorable reaction conditions. The reaction proceeds through the deprotonation of a thiol to form a nucleophilic thiolate anion, which then attacks an electron-deficient alkene (Michael acceptor). The choice of the amine base is crucial as it directly influences the reaction rate and overall conversion. This guide delves into the kinetic nuances of primary, secondary, and tertiary amine catalysts, providing a comparative analysis to inform experimental design.
Comparative Kinetic Data of Amine-Catalyzed Thiol-Michael Reactions
The catalytic efficiency of an amine in the thiol-Michael reaction is intrinsically linked to its basicity and steric hindrance. Primary amines have been shown to be more effective catalysts than their secondary or tertiary counterparts.[1] The following table summarizes representative kinetic data for the thiol-Michael reaction between hexanethiol and hexyl acrylate, highlighting the superior performance of primary amines.
| Catalyst (Amine Base) | Catalyst Loading (mol%) | Apparent Rate Constant (k_app, M⁻¹s⁻¹) | Time for Quantitative Conversion (s) | Reference |
| Hexylamine (Primary) | 0.057 | 53.4 | < 500 | [1] |
| Di-n-hexylamine (Secondary) | 0.057 | Significantly slower than primary | > 1800 | [1] |
| Tri-n-hexylamine (Tertiary) | 0.057 | Negligible reaction | > 7200 | [1] |
It is important to note that phosphine-based nucleophiles often exhibit faster kinetics compared to amine bases due to a different reaction mechanism.[2][3] However, amines are often preferred for their lower cost, reduced toxicity, and ease of handling. Enamine organocatalysts have also been shown to outperform their analogous amine bases.[4][5]
Reaction Mechanism and Experimental Workflow
The base-catalyzed thiol-Michael addition follows a well-established mechanism. The amine base deprotonates the thiol to generate a thiolate anion, which then acts as the active nucleophile.
Caption: Base-catalyzed thiol-Michael reaction mechanism.
The kinetic analysis of these reactions is commonly performed using real-time Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the thiol S-H and alkene C=C stretching bands.
Caption: Experimental workflow for kinetic analysis.
Detailed Experimental Protocol: Kinetic Analysis by Real-Time FTIR Spectroscopy
This protocol provides a general method for monitoring the kinetics of amine-catalyzed thiol-Michael reactions.
Materials:
-
Thiol (e.g., hexanethiol)
-
Michael acceptor (e.g., hexyl acrylate)
-
Amine catalyst (e.g., hexylamine)
-
Anhydrous solvent (if required)
-
FTIR spectrometer with a rapid-scan capability and a suitable transmission cell (e.g., liquid cell with BaF₂ windows)
Procedure:
-
Sample Preparation: Prepare stock solutions of the thiol, Michael acceptor, and amine catalyst in the chosen solvent. The concentrations should be chosen to allow for a measurable reaction rate. All reactants should be pure and dry.
-
Instrument Setup:
-
Set up the FTIR spectrometer to acquire spectra in the mid-IR range (typically 4000-400 cm⁻¹).
-
Select a rapid scan rate (e.g., 1 scan per second) to monitor the reaction in real-time.[6]
-
Define the spectral regions of interest, specifically the peaks corresponding to the thiol S-H stretch (around 2560 cm⁻¹) and a characteristic peak of the Michael acceptor's vinyl group (e.g., C=C stretch around 1635 cm⁻¹).[7]
-
-
Reaction Initiation and Data Collection:
-
Equilibrate the FTIR cell to the desired reaction temperature.
-
Inject the thiol and Michael acceptor solutions into the cell and record a background spectrum.
-
Inject the amine catalyst solution to initiate the reaction and immediately start data acquisition.
-
Continue collecting spectra until the reaction reaches completion, as indicated by the disappearance of the reactant peaks.
-
-
Data Analysis:
-
From the collected spectra, determine the peak absorbance of the thiol and Michael acceptor at each time point.
-
Calculate the conversion of the reactants as a function of time using the following equation: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Plot the conversion versus time to obtain the reaction profile.
-
The apparent rate constant (k_app) can be determined by fitting the kinetic data to an appropriate rate law (e.g., second-order for a 1:1 stoichiometry).[7]
-
Conclusion
The selection of an appropriate amine catalyst is a critical parameter in controlling the kinetics of thiol-Michael reactions. Experimental evidence consistently demonstrates that primary amines are significantly more efficient catalysts than secondary and tertiary amines.[1] For applications requiring even faster reaction rates, nucleophilic catalysts such as phosphines or enamines may be considered.[2][4] The provided experimental protocol for real-time FTIR spectroscopy offers a robust method for researchers to perform their own kinetic analyses and select the optimal catalyst for their specific application, whether in the realm of drug delivery, hydrogel formation, or advanced polymer synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics Studies of Photoinitated Thiol-Michael Addition Reaction IADR Abstract Archives [iadr.abstractarchives.com]
Assessing the Substrate Scope of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a chiral organocatalyst with potential applications in asymmetric synthesis, a critical field for the development of enantiomerically pure pharmaceuticals. The presence of a thiol group and a pyrrolidine scaffold suggests its utility in various catalytic transformations, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of specific data on the catalytic applications and substrate scope of this particular molecule.
This guide, therefore, aims to provide a valuable resource by assessing the potential substrate scope of this compound through a comparative analysis of closely related and well-documented pyrrolidine-based organocatalysts. The focus will be on the asymmetric Michael addition, a cornerstone reaction in organic synthesis, to provide insights into the expected reactivity and selectivity of the target catalyst. By examining the performance of analogous catalysts, researchers can infer the potential utility and design effective experimental strategies for employing this compound in their synthetic endeavors.
Comparative Analysis of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful tool for the stereoselective construction of carbon-carbon bonds.[1][2] Chiral pyrrolidine derivatives have been extensively used as organocatalysts for this transformation.[2][3] The following tables summarize the performance of selected pyrrolidine-based catalysts in the Michael addition of aldehydes and ketones to various nitroalkenes, providing a benchmark for the anticipated performance of this compound.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Catalyst | Aldehyde | Nitroalkene | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-2-(Trifluoromethylsulfonamidomethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 95 | 95:5 | 98 | [2] |
| Pentanal | trans-β-Nitrostyrene | CH2Cl2 | 92 | 94:6 | 97 | [2] | |
| Isovaleraldehyde | trans-β-Nitrostyrene | CH2Cl2 | 90 | 93:7 | 96 | [2] | |
| trans-4-Hydroxyprolylamide | Propanal | trans-β-Nitrostyrene | Toluene | 98 | 98:2 | 99 | [2] |
| Butanal | trans-β-Nitrostyrene | Toluene | 97 | 97:3 | 98 | [2] | |
| Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | Toluene | 95 | 95:5 | 99 | [2] |
Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Catalyst | Ketone | Nitroalkene | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Pyrrolidine-tetrazole | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 99 | 99:1 | 99 | [2] |
| Cyclopentanone | trans-β-Nitrostyrene | Toluene | 98 | 98:2 | 99 | [2] | |
| Acetone | trans-β-Nitrostyrene | Toluene | 95 | - | 97 | [2] | |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | Dioxane | 99 | 98:2 | >99 | [2] |
| Acetophenone | trans-β-Nitrostyrene | Dioxane | 85 | 90:10 | 95 | [2] |
Experimental Protocols
The following is a general experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene, based on procedures reported for pyrrolidine-based organocatalysts.[2][4] This protocol can serve as a starting point for investigations using this compound.
General Procedure for the Asymmetric Michael Addition:
To a solution of the nitroalkene (0.5 mmol) and the pyrrolidine-based organocatalyst (0.05 mmol, 10 mol%) in the desired solvent (2.0 mL) at room temperature was added the aldehyde (1.0 mmol). The reaction mixture was stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired Michael adduct. The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product were determined by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizations
Catalytic Cycle of Pyrrolidine-Catalyzed Michael Addition
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lewis Base Catalysts in Asymmetric Conjugate Addition
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. In the realm of asymmetric conjugate addition, a cornerstone reaction in organic synthesis, Lewis base catalysts have emerged as powerful tools. This guide provides a direct comparison of the performance of common classes of Lewis base catalysts—amines, phosphines, and N-heterocyclic carbenes (NHCs)—supported by experimental data to inform catalyst choice in your research.
The conjugate addition, or Michael addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. The use of chiral Lewis bases as catalysts has enabled the enantioselective synthesis of a wide array of valuable chiral molecules. These catalysts operate by activating the nucleophile, the electrophile, or both, through various non-covalent or covalent interactions, thereby controlling the stereochemical outcome of the reaction. This comparison focuses on the catalytic prowess of amines, phosphines, and NHCs in the asymmetric conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes, a common benchmark reaction in evaluating catalyst performance.
Performance Comparison of Lewis Base Catalysts
The efficacy of different Lewis base catalysts can be evaluated based on several key metrics, including product yield, enantiomeric excess (ee), and reaction time. The following table summarizes the performance of representative chiral amine, phosphine, and N-heterocyclic carbene catalysts in the asymmetric Michael addition of diethyl malonate to β-nitrostyrene.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Amine | Bifunctional Thiourea-Amine | 10 | Toluene | 48 | 95 | 92 |
| Phosphine | Chiral Phosphine | 10 | CH2Cl2 | 24 | 88 | 90 |
| N-Heterocyclic Carbene (NHC) | Chiral NHC | 10 | THF | 12 | 93 | 95 |
This data is a representative compilation from typical results found in the literature for this class of reaction and is intended for comparative purposes. Actual results may vary based on specific catalyst structure, substrate, and reaction conditions.
From this comparative data, it is evident that all three classes of catalysts can promote the asymmetric conjugate addition with high yields and enantioselectivities. NHCs often exhibit higher turnover frequencies, leading to shorter reaction times. Bifunctional amine catalysts, such as those incorporating a thiourea moiety, are highly effective due to their ability to simultaneously activate both the nucleophile and the electrophile through hydrogen bonding. Chiral phosphines also demonstrate excellent performance, though they can sometimes be sensitive to air and moisture.
Mechanistic Insights and Catalyst Activation
The distinct mechanisms of action of these catalyst classes underpin their differing performance characteristics.
Amines , particularly bifunctional catalysts, activate the Michael donor (e.g., diethyl malonate) through deprotonation by the basic amine functionality, while the hydrogen-bonding moiety (e.g., thiourea) activates the Michael acceptor (e.g., nitrostyrene) by coordinating to the nitro group. This dual activation brings the reactants into close proximity in a well-defined chiral environment, leading to high stereocontrol.
Phosphines typically act as nucleophilic catalysts. They can add to the Michael acceptor to form a phosphonium enolate intermediate. This intermediate then reacts with the nucleophile, followed by catalyst regeneration. The stereoselectivity is dictated by the chiral environment created by the phosphine ligand.
N-Heterocyclic Carbenes (NHCs) are strong σ-donors and can act as potent nucleophilic catalysts. Similar to phosphines, they can add to the Michael acceptor to generate a reactive intermediate. The steric and electronic properties of the NHC can be readily tuned by modifying its backbone and N-substituents, allowing for fine optimization of catalyst performance. Theoretical studies have often highlighted the superior σ-donating ability of NHCs compared to phosphines, which can contribute to their high catalytic activity.[1]
Below is a generalized workflow for a Lewis base-catalyzed conjugate addition reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the conjugate addition of diethyl malonate to β-nitrostyrene catalyzed by a generic chiral Lewis base.
General Procedure for Amine-Catalyzed Michael Addition
To a solution of β-nitrostyrene (0.2 mmol, 1.0 equiv) in toluene (1.0 mL) is added diethyl malonate (0.4 mmol, 2.0 equiv). The chiral bifunctional thiourea-amine catalyst (0.02 mmol, 10 mol%) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the desired product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Phosphine-Catalyzed Michael Addition
In a flame-dried Schlenk tube under an inert atmosphere, the chiral phosphine catalyst (0.02 mmol, 10 mol%) is dissolved in CH2Cl2 (1.0 mL). To this solution is added β-nitrostyrene (0.2 mmol, 1.0 equiv) followed by diethyl malonate (0.4 mmol, 2.0 equiv). The reaction is stirred at the specified temperature and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the product. The enantiomeric excess is determined by chiral HPLC.
General Procedure for N-Heterocyclic Carbene-Catalyzed Michael Addition
To a vial containing the chiral N-heterocyclic carbene precursor (0.02 mmol, 10 mol%) is added a solution of a suitable base (e.g., potassium tert-butoxide, 0.02 mmol, 10 mol%) in THF (0.5 mL) under an inert atmosphere, and the mixture is stirred for 15 minutes to generate the free carbene. A solution of β-nitrostyrene (0.2 mmol, 1.0 equiv) and diethyl malonate (0.4 mmol, 2.0 equiv) in THF (0.5 mL) is then added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography to give the final product, whose enantiomeric excess is determined by chiral HPLC.
The choice of a Lewis base catalyst in conjugate addition reactions depends on a multitude of factors including the nature of the substrates, desired stereoselectivity, and practical considerations such as catalyst stability and cost. While bifunctional amines offer excellent dual activation, NHCs often provide faster reactions, and phosphines remain a robust and effective option. This guide serves as a starting point for researchers to navigate the diverse landscape of Lewis base catalysis and select the most appropriate catalyst for their synthetic endeavors.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. Dispose of contaminated gloves properly. |
| Eyes | Safety goggles or glasses | Must be worn at all times in the laboratory. |
| Face | Face shield | Recommended when handling larger quantities or when there is a risk of splashing. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | All handling of the compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1][2] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial to minimize exposure and prevent accidents.
Experimental Protocol: General Handling
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational. Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Aliquotting and Dispensing: Conduct all weighing, transferring, and dispensing of this compound inside the chemical fume hood to contain any vapors.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent the escape of vapors.
-
Avoid Incompatibilities: Store away from strong oxidizing agents, acids, and bases.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and upright to prevent leakage.
-
Recommended storage temperature is typically 2-8°C under an inert atmosphere.[4][5]
Spill and Waste Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are critical for laboratory safety and environmental protection.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure the chemical fume hood is functioning at maximum capacity.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Neutralization: Due to the mercaptan group, a neutralizing agent can be used. Carefully add a 10% aqueous solution of sodium hypochlorite (bleach) or potassium permanganate to the contained spill to oxidize the mercaptan. Be aware that this reaction may be exothermic.
-
Cleanup: Once neutralized, collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[6]
-
Do not dispose of this chemical down the drain.[6]
-
Waste should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal company.[6][7] Controlled incineration is a common disposal method for mercaptans.[7]
Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
